tBuBrettPhos
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWLCYPYZCHYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657989 | |
| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160861-53-9 | |
| Record name | Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tBuBrettPhos: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tBuBrettPhos ligand, a highly effective dialkylbiaryl phosphine ligand developed by the Buchwald group.[1] Renowned for its ability to promote cross-coupling reactions with high efficiency and improved reactivity, this compound has become an invaluable tool in academic and industrial settings, particularly in the synthesis of active pharmaceutical ingredients.[2] This document details its chemical structure, physical properties, and established synthesis protocols.
Ligand Structure and Properties
This compound, chemically known as 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a sterically demanding and electron-rich phosphine ligand.[1] Its bulky tert-butyl and triisopropyl groups create a specific steric environment around the metal center in its complexes, which is crucial for its high catalytic activity and selectivity.[3] The biphenyl backbone provides structural rigidity, influencing the ligand's conformational arrangement.[3]
Key Structural Features:
-
Biphenyl Backbone: Provides a rigid scaffold.
-
Di-tert-butylphosphino Group: A bulky and electron-donating moiety that enhances catalytic activity.
-
Triisopropylphenyl Group: Contributes significantly to the steric bulk of the ligand.
-
Dimethoxy Groups: Electron-donating groups that influence the electronic properties of the ligand.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | [4] |
| Synonyms | t-Bu BrettPhos, t-BuBrett-Phos, tertButylBrettPhos, 2-(Di-tert-butylphosphino)-2′,4′,6′- triisopropyl-3,6-dimethoxy-1,1′-biphenyl | |
| CAS Number | 1160861-53-9 | [1] |
| Molecular Formula | C₃₁H₄₉O₂P | [4] |
| Molecular Weight | 484.69 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 166-170 °C | |
| Solubility | Highly soluble in a wide range of common organic solvents | |
| Stability | Air- and moisture-stable, thermally stable |
Synthesis of this compound
The synthesis of this compound has been reported through various methods. A common and effective approach involves a Grignard reaction followed by phosphination. An alternative route utilizes a palladium-catalyzed cross-coupling strategy.
This protocol involves the formation of a Grignard reagent from a substituted bromobiphenyl, which is then reacted with a phosphine source.
Experimental Protocol:
Step 1: Preparation of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl [2]
-
To an oven-dried three-neck 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, glass stopper, and rubber septum, add magnesium turnings (2.8 g, 115 mmol).
-
Purge the flask with argon.
-
Add THF (100 mL) and 2,4,6-triisopropylbromobenzene (24.3 mL, 95.9 mmol) via syringe.
-
Heat the reaction mixture to reflux and add 1,2-dibromoethane (40 μL) via syringe.
-
Stir the mixture at reflux for 1.5 hours and then cool to room temperature.
-
In a separate flask, prepare a solution of the appropriate benzyne precursor.
-
The benzyne, generated from 1,4-dimethoxy-2-fluorobenzene and n-BuLi, is trapped with the Grignard reagent.
-
The resulting intermediate is subsequently quenched with bromine to yield 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl.
Step 2: Large-scale preparation of this compound [2]
-
Charge an oven-dried flask equipped with a magnetic stir bar and reflux condenser with magnesium turnings (4.34 g, 179 mmol).
-
Purge the flask with argon.
-
Add THF (20 mL) and 1,2-dibromoethane (500 μL) via syringe.
-
Heat the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature and add toluene (220 mL) and 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (50 g, 119 mmol).
-
Heat the mixture at 80°C for 3 hours to form the Grignard intermediate.
-
The subsequent reaction with a di-tert-butylphosphine source yields this compound.
Below is a diagram illustrating the synthesis of this compound via the Grignard reaction pathway.
Caption: Synthesis of this compound via Grignard Reaction.
This method provides an alternative route that avoids the use of Grignard reagents and instead relies on palladium catalysis.
Experimental Protocol: [5]
-
Under an argon atmosphere, add the reaction solvent (e.g., 1L of toluene) to a dry reactor.
-
Add di-tert-butylphosphine (146 g, 1 mol), o-dibromobenzene (212 g, 0.9 mol), a palladium catalyst such as bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (3.2 g, 0.005 mol), and sodium carbonate (530 g, 5 mol).
-
Heat the mixture to 80°C for 8 hours.
-
Cool the reaction solution to 20-30°C.
-
Directly add 2,4,6-triisopropylphenylboronic acid (273 g, 1.1 mol) to the system.
-
Heat the mixture to 100°C for 12 hours.
-
After cooling, quench the reaction with water.
-
Perform extraction, dry the organic layer, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl. (Note: This example from the reference yields a related biphenyl phosphine. A similar strategy would be employed using the appropriately substituted boronic acid for this compound).
The general workflow for this synthetic approach is outlined below.
Caption: Palladium-Catalyzed Synthesis Workflow.
Applications in Catalysis
This compound is a versatile ligand for a wide range of palladium-catalyzed cross-coupling reactions. It is often used in the form of a pre-catalyst, such as this compound Pd G3, which is a third-generation Buchwald precatalyst.[3] These precatalysts are air-, moisture-, and thermally-stable, offering advantages such as lower catalyst loadings, shorter reaction times, and accurate control of the ligand-to-palladium ratio.
Commonly Employed Reactions:
-
Buchwald-Hartwig amination[1]
-
Suzuki-Miyaura coupling[3]
-
Heck reaction[3]
-
Negishi coupling[3]
-
Stille coupling[3]
-
Sonogashira coupling[3]
-
Hiyama coupling[3]
-
C-O, C-F, C-CF₃, and C-S bond formation[3]
-
Conversion of aryl triflates to bromides and chlorides[1][4]
The development of this compound and its corresponding palladium precatalysts has significantly advanced the field of organic synthesis, enabling the efficient construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3]
References
- 1. This compound | 1160861-53-9 [chemicalbook.com]
- 2. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound Pd G3 | 1536473-72-9 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Method for synthesizing di-tert-butylphosphine biphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to tBuBrettPhos: Core Physical and Chemical Properties
tBuBrettPhos is a highly effective and sterically hindered dialkylbiaryl phosphine ligand developed by the Buchwald group.[1] It is a crucial component in palladium-catalyzed cross-coupling reactions, demonstrating improved reactivity and efficiency compared to other catalytic systems.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications in catalysis, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is a white, crystalline, air- and moisture-stable solid, which simplifies its handling and storage. Its high thermal stability and solubility in a wide range of common organic solvents make it a versatile ligand for various reaction conditions.[2]
Table 1: General Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Solid[3][4][5] |
| Melting Point | 166-170 °C[3] |
| Molecular Formula | C₃₁H₄₉O₂P[1][6] |
| Molecular Weight | 484.69 g/mol [3] / 484.7 g/mol [6] |
| Assay | 97%[3][5] |
| Topological Polar Surface Area | 18.5 Ų[6] |
| Rotatable Bond Count | 9[6] |
| Hydrogen Bond Donor Count | 0[6] |
| Flash Point | Not applicable[4] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane[6] |
| CAS Number | 1160861-53-9[6][7] |
| InChI Key | REWLCYPYZCHYSS-UHFFFAOYSA-N[3][6] |
| SMILES String | COc1ccc(OC)c(c1P(C(C)(C)C)C(C)(C)C)-c2c(cc(cc2C(C)C)C(C)C)C(C)C[3] |
| Synonyms | t-Bu Brett Phos, tertButylBrettPhos, 2-(Di-tert-butylphosphino)-2′,4′,6′- triisopropyl-3,6-dimethoxy-1,1′-biphenyl |
Catalytic Activity and Applications
This compound is widely utilized as a ligand in palladium-catalyzed cross-coupling reactions for the formation of C-C, C-N, C-O, and C-X bonds.[8] Its bulky tert-butyl groups create a sterically hindered environment around the palladium center, which facilitates challenging reductive elimination steps and enhances catalytic activity.[9][8] This ligand is particularly effective in reactions involving aryl chlorides, triflates, and nonaflates.[1][6]
Common applications include:
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides.[4]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Heck Reaction: Coupling of alkenes with aryl halides.
-
Hydroxylation of Aryl Halides: Synthesis of phenols.[10]
-
Conversion of Aryl Triflates: Used in the conversion of aryl triflates to bromides, chlorides, and fluorides.[3][6]
To improve ease of use and catalytic efficiency, this compound is often incorporated into palladium precatalysts, such as the third-generation (G3) Buchwald precatalysts.[2] this compound Pd G3 is an air-, moisture-, and thermally-stable complex that is highly soluble in many organic solvents. These precatalysts allow for lower catalyst loadings, shorter reaction times, and accurate control of the ligand-to-palladium ratio.[2] The active Pd(0) species is generated in situ under basic reaction conditions.[2][8]
Table 3: Properties of this compound Pd G3 Precatalyst
| Property | Value |
| CAS Number | 1536473-72-9[10][11] |
| Molecular Formula | C₄₄H₆₃NO₅PPdS[10] or C₄₄H₆₂NO₅PPdS[11] |
| Molecular Weight | 855.4 g/mol [10] or 854.43 g/mol [9][11] |
| Appearance | Solid[10][11] |
| Melting Point | 119-131 °C[10] |
| Synonym | [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate[2][11] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducible results. Below are examples of protocols involving this compound and its palladium precatalysts.
A general method for preparing palladacyclic precatalysts incorporating bulky di-tert-butylphosphino biaryl ligands like this compound has been reported.[8]
Protocol:
-
To an oven-dried, three-necked 100 mL round-bottomed flask equipped with a magnetic stir bar, add magnesium chips (360 mg, 15.36 mmol).[1]
-
Evacuate and backfill the flask with argon three times.[1]
-
Add THF (40 mL) and 2,4,6-triisopropylbromobenzene (3.62 g, 12.8 mmol) via syringe.[1]
-
Heat the mixture to reflux and add 1,2-dibromomethane (40 μL) dropwise.[1]
-
Stir the reaction mixture at reflux for 1 hour and then cool to room temperature.[1]
-
In a separate process, stir the dimeric 2-aminobiphenylpalladium methanesulfonate complex (F-OMs dimer 1) with this compound (L1) in CH₂Cl₂ for 12 hours at room temperature.[8]
-
The crude material is then triturated with diethyl ether to afford the desired precatalyst in high yield (e.g., 90%).[8]
This compound Pd G3 has been successfully used as a precatalyst for the N-arylation of amino acid esters with aryl triflates.
Reaction Workflow:
Caption: Workflow for N-arylation reactions.
Catalytic Cycle Visualization
The effectiveness of the this compound ligand is rooted in its influence on the palladium-catalyzed cross-coupling cycle. The bulky nature of the ligand promotes the crucial reductive elimination step, leading to product formation and regeneration of the active catalyst.
Caption: Catalytic cycle for C-N coupling.
Safety and Handling
While this compound itself is relatively stable, its palladium complexes, like this compound Pd G3, may have specific hazards.[11] For instance, this compound Pd G3 is classified as Carc. 1B (Inhalation) and requires appropriate handling procedures, such as using personal protective equipment and working in a well-ventilated area.[11] It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.[1]
Storage:
-
This compound: Store in a well-sealed container in a cool, dry place.
-
This compound Pd G3: Classified under storage class 6.1D (Non-combustible, acute toxic Cat. 3 / toxic hazardous materials or hazardous materials causing chronic effects).[11]
References
- 1. This compound | 1160861-53-9 [chemicalbook.com]
- 2. Buy this compound Pd G3 | 1536473-72-9 [smolecule.com]
- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1160861-53-9|Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine|BLD Pharm [bldpharm.com]
- 8. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1536473-72-9: this compound Pd G3 | CymitQuimica [cymitquimica.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. solid | Sigma-Aldrich [sigmaaldrich.com]
The Unseen Hand: A Technical Guide to the tBuBrettPhos Mechanism in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the quest for efficient and versatile catalysts is paramount. Among the pantheon of powerful tools available to the modern chemist, palladium-catalyzed cross-coupling reactions stand out for their ability to forge challenging carbon-carbon and carbon-heteroatom bonds. Central to the success of these transformations is the choice of ligand, a molecular scaffold that binds to the palladium center and meticulously orchestrates the catalytic ballet. This technical guide delves into the core of one such remarkable ligand: tBuBrettPhos. Developed by the Buchwald group, this bulky, electron-rich biaryl phosphine ligand has proven instrumental in overcoming significant synthetic hurdles, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.
This document provides an in-depth exploration of the mechanistic role of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions. Through a combination of detailed mechanistic discussions, structured quantitative data, and explicit experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of this compound in their synthetic endeavors.
The Architectonics of a Superior Ligand: Structure of this compound
This compound, or 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a member of the well-established Buchwald family of biaryl phosphine ligands. Its structure is characterized by a biphenyl backbone with significant steric bulk and electron-donating methoxy groups.
The key structural features that define the reactivity of this compound are:
-
Bulky Di-tert-butylphosphino Group: The two tert-butyl groups on the phosphorus atom create a sterically demanding environment around the palladium center. This bulk is crucial for promoting the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, and for stabilizing the catalytically active monoligated Pd(0) species.
-
Substituted Biaryl Backbone: The 3,6-dimethoxy substituents on one phenyl ring and the 2′,4′,6′-triisopropyl groups on the other contribute to the ligand's electron-rich nature and overall steric profile. The electron-donating methoxy groups enhance the electron density on the palladium center, which can facilitate the initial oxidative addition step. The bulky triisopropyl groups further augment the steric hindrance, influencing the geometry of the palladium complex and the rates of the catalytic cycle steps.
Orchestrating the Bond Formation: The Catalytic Cycles
The efficacy of this compound is best understood by examining its role in the fundamental steps of the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation (for Suzuki-Miyaura coupling) or amine/alkoxide coordination and deprotonation (for Buchwald-Hartwig and C-O coupling), and reductive elimination. This compound is often employed as a pre-catalyst, most notably as the third-generation (G3) Buchwald precatalyst, [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate. This air- and moisture-stable solid readily generates the active monoligated Pd(0) species under basic conditions.[1]
Catalyst Activation: The Birth of the Active Species
The this compound Pd G3 precatalyst is activated by a base-induced reductive elimination of the 2-aminobiphenyl moiety, quantitatively generating the highly reactive, monoligated "L-Pd(0)" species that enters the catalytic cycle.[1]
References
The Evolution of Excellence: A Technical Guide to the History and Development of Buchwald Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Among these, the Buchwald-Hartwig amination has emerged as an indispensable method for the formation of C–N bonds, a linkage prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The success of this transformation is inextricably linked to the development of highly specialized phosphine ligands, pioneered by Professor Stephen L. Buchwald and his research group. These ligands, now ubiquitously known as "Buchwald ligands," have continuously evolved to offer unprecedented efficiency, substrate scope, and milder reaction conditions, dramatically expanding the horizons of synthetic chemistry. This in-depth technical guide explores the history, development, and application of these remarkable catalytic tools.
A Historical Perspective: From Early Observations to a Paradigm Shift
The journey towards modern C–N cross-coupling began with scattered reports in the 1980s. In 1983, Migita and coworkers published an early example of a palladium-catalyzed C–N bond formation between aryl bromides and aminostannanes. However, this method was limited in scope and did not gain widespread traction. It was not until the seminal, independent publications from the laboratories of Stephen L. Buchwald and John F. Hartwig in 1994 that the true potential of palladium-catalyzed amination was unveiled. These initial systems, often retrospectively termed "first-generation," utilized bulky, electron-rich triarylphosphine ligands such as P(o-tolyl)₃. While groundbreaking, these early catalysts required harsh reaction conditions and were generally limited to the coupling of secondary amines with aryl bromides.
The late 1990s and early 2000s witnessed a rapid evolution in ligand design, driven by a deeper mechanistic understanding of the catalytic cycle. This era saw the introduction of bidentate phosphine ligands like BINAP and DPPF, which expanded the substrate scope to include primary amines.[2] However, the true breakthrough came with the development of dialkylbiaryl phosphine ligands by the Buchwald group. These ligands, characterized by a biphenyl backbone with a phosphine moiety on one ring and bulky substituents on the other, proved to be exceptionally active and versatile.[3] This innovative ligand architecture laid the foundation for the subsequent generations of Buchwald ligands, each designed to address specific challenges and further broaden the applicability of C–N and other cross-coupling reactions.
The Generations of Buchwald Ligands and Precatalysts: A Stepwise Refinement
The development of Buchwald ligands is best understood through the concept of "generations," which applies to both the ligands themselves and the corresponding palladium precatalysts. Each generation represents a significant advancement in terms of activity, stability, and ease of use.
Biarylmonophosphine Ligands: The Core of the Catalytic System
The general structure of the highly successful biarylmonophosphine Buchwald ligands features a phosphine-substituted phenyl ring linked to another aryl ring, which is typically substituted with bulky groups. This design promotes the formation of highly active, monoligated palladium(0) species, which are key to efficient catalysis.[3]
The steric and electronic properties of these ligands can be finely tuned by varying the substituents on both the phosphorus atom (R₁ and R₂) and the biphenyl backbone (R'). This tunability has led to a diverse portfolio of ligands, each with specific advantages for different types of transformations. Some of the most widely used Buchwald ligands include:
-
JohnPhos: (2-(Di-tert-butylphosphino)biphenyl) - An early and highly versatile dialkylbiaryl phosphine ligand.
-
XPhos: (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) - A very bulky and electron-rich ligand, highly effective for coupling aryl chlorides.
-
SPhos: (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) - Features methoxy groups that are thought to stabilize the palladium center.
-
RuPhos: (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) - Often effective for sterically demanding couplings.
-
BrettPhos: (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) - A highly active ligand for the monoarylation of primary amines.
Palladium Precatalysts: Enhancing Stability and Ease of Use
To simplify the setup of cross-coupling reactions and improve reproducibility, the Buchwald group developed a series of air- and moisture-stable palladium precatalysts. These precatalysts readily generate the active monoligated Pd(0) species under the reaction conditions.
-
First Generation (G1): These precatalysts are based on a 2-phenylethan-1-amine scaffold and require elevated temperatures for activation with weaker bases.[4]
-
Second Generation (G2): The G2 precatalysts utilize a 2-aminobiphenyl backbone, allowing for activation at room temperature with weak bases like phosphates and carbonates.[4]
-
Third Generation (G3): A significant advancement, G3 precatalysts replace the chloride anion with a methanesulfonate (OMs) group. This modification enhances solubility, stability, and accommodates a wider range of bulky ligands.[5]
-
Fourth Generation (G4): To address the formation of carbazole as a byproduct during G3 activation, G4 precatalysts employ an N-methyl-2-aminobiphenyl ligand, leading to the formation of the less problematic N-methylcarbazole.[4]
-
Sixth Generation (G6): These are oxidative addition complexes (OACs) that are "on-cycle" and do not require a base for activation, offering higher reactivity and a simplified reaction setup.[4][6]
Quantitative Performance of Buchwald Ligands and Precatalysts
The following tables summarize quantitative data on the performance of various Buchwald ligands and precatalysts in representative cross-coupling reactions. It is important to note that direct comparisons can be challenging as reaction conditions vary between studies.
Table 1: Comparison of Buchwald Ligands in the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Source | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94 |
| JohnPhos | Pd(OAc)₂ | 0.02 | NaOtBu | Toluene | RT to Reflux | 48 | High |
Data for XPhos from a specific experimental protocol.[7] Data for JohnPhos is qualitative from a general procedure.
Table 2: Comparative Performance of RuPhos Precatalysts in the N-arylation of Morpholine with 1-Chloro-4-fluorobenzene [8]
| Precatalyst | Conversion of Aryl Chloride (%) | Yield of C-N Product (%) |
| (RuPhos)Pd G3 | ~3 | Low |
| (RuPhos)Pd G4 | 81 | 55 |
| (RuPhos)Pd G5 | 40 | 27 |
This study highlights the superior activity of the G4 precatalyst in this specific transformation.[8]
Table 3: Performance of BrettPhos in C-N Coupling Reactions
| Aryl Electrophile | Amine | Catalyst System | Time (h) | Yield (%) |
| 4-t-butylphenyl mesylate | Aniline | BrettPhos G3 Precatalyst | 3 | 98 |
| 4-chlorotoluene | Methylamine | BrettPhos/Pd(OAc)₂ | 1 | >99 |
BrettPhos demonstrates high efficiency for the coupling of aryl mesylates and the selective monoarylation of primary amines.
The Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active, monoligated Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the C–N bond, which forms the desired arylamine product and regenerates the active Pd(0) catalyst.
The steric and electronic properties of the Buchwald ligand are crucial in facilitating each of these elementary steps, particularly the often rate-limiting oxidative addition and the final reductive elimination.
Detailed Experimental Protocols
Representative Procedure for Buchwald-Hartwig Amination using JohnPhos
This protocol describes the coupling of 4-chlorotoluene with morpholine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous)
-
Diethyl ether
-
Celite
Procedure:
-
To a solution of sodium tert-butoxide (0.54 g, 5.6 mmol), palladium(II) acetate (4.5 mg, 0.020 mmol), and JohnPhos (0.012 g, 0.040 mmol) in toluene (8 mL) were successively added 4-chlorotoluene (0.51 g, 4.0 mmol) and morpholine (0.42 g, 4.8 mmol) at room temperature.
-
The mixture was stirred under a nitrogen atmosphere at room temperature for 1.5 days, then under reflux conditions for 0.5 days.
-
Diethyl ether (20 mL) was added to the reaction mixture, and the mixture was filtered through Celite.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography to afford the desired product.
Synthesis of a Buchwald Ligand: 2-(Di-tert-butylphosphino)biphenyl (JohnPhos)
This procedure outlines a common method for the synthesis of JohnPhos.[2][5]
Materials:
-
2-Bromobiphenyl
-
Magnesium turnings
-
Tetrahydrofuran (THF, anhydrous)
-
Di-tert-butylphosphine chloride
-
Copper(I) bromide (catalytic amount)
-
Toluene
-
5% Sulfuric acid aqueous solution
-
Methanol
Procedure:
-
Grignard Reagent Formation: A Grignard reagent is prepared by reacting 2-bromobiphenyl (14.0 g, 0.060 moles) with magnesium metal (1.7 g, 0.072 moles) in 100 mL of anhydrous THF.
-
Coupling Reaction: In a separate dry flask, di-tert-butylphosphine chloride (9.0 g, 0.05 moles), a catalytic amount of copper(I) bromide (0.07 g, 0.0005 moles), and 50 mL of THF are combined. The prepared Grignard reagent solution is slowly added dropwise to this mixture over 1 hour, maintaining the temperature between 30-35 °C.
-
After the addition is complete, the reaction mixture is stirred at reflux for 4 hours.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with a 5% sulfuric acid solution. The organic layer is separated, washed with water, and dried. The solvent is removed under reduced pressure to yield crude crystals.
-
The crude product is purified by recrystallization from methanol to afford 2-(di-tert-butylphosphino)biphenyl as a white solid.[2]
Conclusion
The development of Buchwald ligands represents a triumph of rational ligand design in homogeneous catalysis. From the early bulky triarylphosphines to the highly sophisticated biarylmonophosphine systems and their corresponding user-friendly precatalysts, each generation has brought significant improvements in catalytic activity, substrate scope, and reaction conditions. This continuous evolution has transformed the Buchwald-Hartwig amination and other cross-coupling reactions from niche transformations into robust and widely applicable synthetic methods. For researchers in drug discovery and development, these powerful tools continue to enable the rapid and efficient synthesis of complex molecular architectures, accelerating the pace of innovation. As research in this area continues, the future likely holds even more active, selective, and sustainable catalytic systems built upon the foundational principles established by the pioneering work on Buchwald ligands.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(Di-tert-butylphosphino)biphenyl synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
tBuBrettPhos Pd G3 Precatalyst: A Comprehensive Technical Guide to its Generation and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tBuBrettPhos Pd G3 precatalyst, formally known as [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a third-generation Buchwald precatalyst that has become an indispensable tool in modern organic synthesis.[1][2] Its remarkable stability, high catalytic activity, and broad applicability in a range of cross-coupling reactions have established it as a catalyst of choice in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the generation of this compound Pd G3, including detailed experimental protocols for the synthesis of the this compound ligand and the final precatalyst, as well as the mechanism of its activation to the catalytically active Pd(0) species.
Advantages of this compound Pd G3
The G3 series of Buchwald precatalysts offers significant advantages over earlier generations, primarily due to the replacement of a chloride ligand with a more electron-withdrawing and non-coordinating methanesulfonate (OMs) anion. This structural modification imparts enhanced thermal stability and allows for the use of bulkier phosphine ligands. Key benefits of using this compound Pd G3 include:
-
Air and Moisture Stability: The precatalyst is a solid that is stable in air and moisture, simplifying handling and storage.[3]
-
High Solubility: It is highly soluble in a wide range of common organic solvents.[3]
-
Efficient Activation: The precatalyst design allows for the reliable and quantitative in situ generation of the active monoligated Pd(0) species under mild basic conditions.[3]
-
Low Catalyst Loadings: Its high reactivity often permits lower catalyst loadings, which is economically and environmentally advantageous.
-
Short Reaction Times: The efficiency of the catalyst can lead to significantly reduced reaction times.
Generation of this compound Pd G3 Precatalyst
The synthesis of this compound Pd G3 is a two-stage process that first involves the preparation of the sterically hindered biarylphosphine ligand, this compound. This ligand is then complexed with a palladium(II) precursor to yield the final G3 precatalyst.[2]
Stage 1: Synthesis of the this compound Ligand
An improved and safer method for the synthesis of this compound utilizes a Grignard reagent and a copper catalyst, avoiding the use of hazardous t-butyllithium.[1]
Experimental Protocol: Synthesis of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl
-
An oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar is charged with magnesium turnings (2.8 g, 115 mmol).
-
The flask is fitted with a reflux condenser, a glass stopper, and a rubber septum, and then purged with argon.
-
Anhydrous tetrahydrofuran (THF, 100 mL) and 2,4,6-triisopropylbromobenzene (24.3 mL, 95.9 mmol) are added via syringe.
-
The reaction mixture is heated to reflux, and 1,2-dibromoethane (40 μL) is added to initiate the Grignard formation.
-
The mixture is stirred at reflux for 1.5 hours and then cooled to room temperature.[4]
Experimental Protocol: Synthesis of this compound Ligand
A one-pot, two-step procedure can be employed for the synthesis of the this compound ligand.
-
Under an argon atmosphere, a dry reactor is charged with the reaction solvent toluene (1 L), di-tert-butylphosphine (146 g, 1 mol), o-dibromobenzene (212 g, 0.9 mol), bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (3.2 g, 0.005 mol), and sodium carbonate (530 g, 5 mol).
-
The mixture is heated to 80°C for 8 hours.
-
The reaction is cooled to 20-30°C, and 2,4,6-triisopropylphenylboronic acid (273 g, 1.1 mol) is added directly to the system.
-
The mixture is then heated to 100°C for 12 hours.
-
After cooling, water is added to quench the reaction. The mixture is extracted, and the organic layer is dried.
-
The solvent is removed under reduced pressure, and the residue is recrystallized from methanol to yield 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl.[5]
| Reactant/Reagent | Molar Equiv. | Amount |
| di-tert-butylphosphine | 1 | 146 g |
| o-dibromobenzene | 0.9 | 212 g |
| Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) | 0.005 | 3.2 g |
| Sodium Carbonate | 5 | 530 g |
| 2,4,6-triisopropylphenylboronic acid | 1.1 | 273 g |
| Toluene | - | 1 L |
| Parameter | Value |
| Step 1 Temperature | 80°C |
| Step 1 Time | 8 hours |
| Step 2 Temperature | 100°C |
| Step 2 Time | 12 hours |
| Yield | 86% |
Stage 2: Synthesis of this compound Pd G3 Precatalyst
The final step in the generation of the precatalyst involves the reaction of the this compound ligand with a dimeric palladium(II) methanesulfonate complex.
Experimental Protocol: Synthesis of this compound Pd G3
-
In an inert atmosphere glovebox, the (2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dimer and the this compound ligand are dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The crude material is triturated with diethyl ether to afford the this compound Pd G3 precatalyst.[6]
| Reactant/Reagent | Molar Equiv. |
| (2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dimer | 1 |
| This compound Ligand | 2.2 |
| Parameter | Value |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Time | 12 hours |
| Yield | 90% |
Synthesis and Activation Workflow
The overall process for the generation and activation of the this compound Pd G3 precatalyst is illustrated below.
Activation of the this compound Pd G3 Precatalyst
A key feature of the G3 precatalysts is their facile activation to the catalytically active monoligated Pd(0) species. This activation is typically achieved in situ at the start of the cross-coupling reaction through the action of a base.
The activation mechanism proceeds via a base-induced reductive elimination. The base deprotonates the amine moiety of the 2-aminobiphenyl fragment of the precatalyst. This is followed by C-N bond formation through reductive elimination, which releases the active L-Pd(0) species (where L is the this compound ligand), carbazole as a byproduct, and a methanesulfonate salt.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound Pd G3 | 1536473-72-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for synthesizing di-tert-butylphosphine biphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide to the Solubility of tBuBrettPhos in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
tBuBrettPhos, a sterically hindered and electron-rich biaryl phosphine ligand, and its palladium precatalysts are pivotal in modern synthetic organic chemistry, particularly in cross-coupling reactions. Their efficacy is intrinsically linked to their solubility in the organic solvents used as reaction media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for quantitative solubility determination, and presents a framework for data presentation to aid in experimental design and optimization.
Introduction to this compound
This compound, or 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl, is a highly effective ligand in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. Its bulky tert-butyl and triisopropyl groups create a sterically demanding environment around the palladium center, which can lead to improved catalytic activity, selectivity, and stability.[1] The ligand is an air- and moisture-stable white crystalline solid.
A key physical characteristic of this compound and its palladium precatalysts, such as this compound Pd G3, is their high solubility in a broad spectrum of common organic solvents.[2] This property is crucial for ensuring homogeneous reaction conditions, which often leads to more reproducible and higher-yielding transformations. While qualitatively described as highly soluble, precise quantitative solubility data is not extensively available in public literature. Therefore, this guide provides a robust methodology for researchers to determine these values in their solvents of interest.
Qualitative Solubility Profile
Based on its molecular structure—characterized by a large, nonpolar biphenyl backbone and multiple alkyl and alkoxy substituents—this compound is anticipated to be readily soluble in a variety of organic solvents. This qualitative assessment is supported by product descriptions from major chemical suppliers who consistently report its high solubility.[1][2][3]
Expected High Solubility in:
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylenes
-
Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane, Diethyl ether
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF)
Expected Lower Solubility in:
-
Polar Protic Solvents: Methanol, Ethanol
-
Nonpolar Alkanes: Hexanes, Heptane
Understanding the qualitative solubility allows for initial solvent screening for a given chemical transformation. However, for process optimization, reaction scale-up, and crystallographic studies, quantitative data is indispensable.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |
| Tetrahydrofuran (THF) | HPLC | |||
| Toluene | HPLC | |||
| Dichloromethane (DCM) | HPLC | |||
| N,N-Dimethylformamide (DMF) | HPLC | |||
| 2-Methyltetrahydrofuran | HPLC | |||
| Acetonitrile | HPLC | |||
| Heptane | HPLC |
Caption: Template for recording the quantitative solubility of this compound.
Experimental Protocol for Determining Solubility
The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent.[4][5][6]
4.1. Materials and Equipment
-
This compound (or its palladium precatalyst)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some solvent-solute systems. The presence of undissolved solid should be visually confirmed at the end of this period.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
4.3. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Generalized workflow for determining equilibrium solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: The "like dissolves like" principle is paramount. The nonpolar nature of this compound suggests higher solubility in nonpolar and moderately polar aprotic solvents.
-
Temperature: Solubility of solids in liquids generally increases with temperature. This relationship can be leveraged to perform reactions at elevated temperatures to achieve higher reactant concentrations.
-
Purity of the Ligand and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.
Conclusion
This compound stands out as a versatile and highly effective ligand, in part due to its excellent solubility in a wide array of organic solvents commonly employed in synthesis. While qualitative statements of its high solubility are prevalent, this guide provides the necessary framework for researchers to obtain critical quantitative solubility data. By following the detailed experimental protocol, scientists and drug development professionals can systematically characterize the solubility of this compound in their specific solvent systems, enabling more robust, scalable, and optimized chemical processes.
References
tBuBrettPhos: A Technical Guide to its Electronic and Steric Effects in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tBuBrettPhos, a member of the Buchwald family of biaryl phosphine ligands, has emerged as a powerful tool in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its unique combination of significant steric bulk and strong electron-donating properties allows for remarkable catalytic activity, enabling challenging transformations under mild conditions. This technical guide provides an in-depth analysis of the electronic and steric effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its role in catalytic cycles. Understanding these core characteristics is crucial for rational catalyst selection, reaction optimization, and the development of robust synthetic methodologies in academic and industrial research, including drug development.
Electronic and Steric Parameters of this compound
The catalytic efficacy of this compound is intrinsically linked to its distinct electronic and steric profile. The electron-rich nature of the phosphine moiety enhances the oxidative addition step in catalytic cycles, while its substantial steric hindrance promotes the reductive elimination step. A summary of key quantitative parameters is provided below.
| Parameter | Value | Description |
| Tolman Electronic Parameter (TEP) | ~2056.1 cm⁻¹ (estimated) | While a precise experimental value for this compound is not readily available in the literature, its structural similarity to tri-tert-butylphosphine (P(t-Bu)₃), which has a TEP of 2056.1 cm⁻¹, indicates that this compound is a very strong electron-donating ligand. Lower TEP values correspond to stronger electron-donating ability. |
| Cone Angle (θ) | 250.9° (computed, open conformation) | The cone angle is a measure of the steric bulk of the ligand around the metal center. The large cone angle of this compound highlights its significant steric hindrance. |
| Percent Buried Volume (%Vbur) | 58.5% (computed, linear coordination) | This parameter quantifies the percentage of the coordination sphere of a metal that is occupied by the ligand. The high %Vbur of this compound underscores its substantial steric footprint. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a Grignard reagent followed by reaction with a diarylphosphine chloride. The following is a generalized protocol based on literature procedures.
Materials:
-
2-Bromo-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl
-
Magnesium turnings
-
1,2-Dibromoethane (activator)
-
Anhydrous Tetrahydrofuran (THF)
-
Di-tert-butylphosphine chloride
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, charge a dry Schlenk flask with magnesium turnings.
-
Add a small amount of 1,2-dibromoethane to activate the magnesium.
-
Add a solution of 2-bromo-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl in anhydrous THF dropwise to the magnesium suspension.
-
The reaction mixture is typically heated to initiate the Grignard formation, which is indicated by a color change and disappearance of the magnesium.
-
-
Phosphination:
-
Cool the freshly prepared Grignard reagent to room temperature.
-
Slowly add a solution of di-tert-butylphosphine chloride in anhydrous toluene to the Grignard reagent.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound as a white solid.
-
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined experimentally by infrared (IR) spectroscopy of a metal-carbonyl complex of the phosphine ligand.
Principle: The electron-donating ability of the phosphine ligand influences the extent of π-backbonding from the metal to the carbonyl (CO) ligands. Stronger electron-donating ligands increase electron density on the metal, leading to stronger π-backbonding and a lower C-O stretching frequency (ν(CO)) in the IR spectrum.
Generalized Protocol:
-
Synthesis of the [LNi(CO)₃] Complex:
-
In a glovebox or under an inert atmosphere, a solution of the phosphine ligand (L = this compound) in a suitable solvent (e.g., pentane or hexane) is prepared.
-
This solution is treated with a stoichiometric amount of a nickel carbonyl precursor, typically Ni(CO)₄ or a more convenient substitute like Ni(CO)₂(PPh₃)₂.
-
The reaction is stirred at room temperature until the formation of the [LNi(CO)₃] complex is complete.
-
-
IR Spectroscopy:
-
The reaction mixture is transferred to an IR cell with suitable windows (e.g., CaF₂ or KBr).
-
The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter.
-
Determination of Cone Angle and Percent Buried Volume
These steric parameters are typically determined computationally from 3D structural data obtained from X-ray crystallography or density functional theory (DFT) calculations.
Protocol for Computational Determination:
-
Obtain 3D Coordinates:
-
From X-ray Crystallography: Single crystals of a metal complex of this compound are grown and subjected to X-ray diffraction analysis to obtain the precise atomic coordinates.
-
From DFT Calculations: The structure of a metal-tBuBrettPhos complex is computationally optimized using a suitable level of theory and basis set to obtain the lowest energy conformation.
-
-
Calculate Steric Parameters:
-
Cone Angle (θ): Using the optimized coordinates, the cone angle is calculated by defining a vertex at the metal center and a cone that encompasses the van der Waals radii of all atoms of the ligand. The angle of this cone is the Tolman cone angle. Specialized software is often used for this calculation.
-
Percent Buried Volume (%Vbur): This is calculated by placing the metal-ligand complex within a sphere of a defined radius (typically 3.5 Å) centered on the metal. The volume occupied by the ligand within this sphere is calculated and expressed as a percentage of the total sphere volume. The software SambVca is commonly used for this purpose.
-
Signaling Pathways and Experimental Workflows
The utility of this compound is exemplified in its application in various catalytic cycles. A prominent example is the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This catalytic cycle illustrates the key steps where the properties of this compound are crucial. The electron-donating nature of the ligand facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The steric bulk of this compound then promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
The general workflow for a typical cross-coupling experiment utilizing this compound is outlined below.
Caption: General workflow for a cross-coupling reaction.
Conclusion
This compound stands as a testament to the power of ligand design in advancing catalytic methodologies. Its pronounced steric bulk and strong electron-donating character create a unique catalytic environment that promotes challenging cross-coupling reactions with high efficiency and broad substrate scope. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these fundamental properties is paramount for leveraging the full potential of this versatile ligand. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the practical application and further exploration of this compound in innovative synthetic strategies.
tBuBrettPhos CAS number and identifiers
An In-depth Technical Guide to tBuBrettPhos for Researchers
This guide provides a comprehensive overview of this compound, a highly effective biaryl phosphine ligand crucial in modern synthetic chemistry. Developed for researchers, scientists, and professionals in drug development, this document details the ligand's identifiers, physicochemical properties, synthesis, and applications in palladium-catalyzed cross-coupling reactions.
Core Identifiers and Properties
This compound and its commonly used palladium precatalyst, this compound Pd G3, are foundational tools in contemporary organic synthesis. Their identifiers and key properties are summarized below.
This compound Ligand
This compound is a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group.[1] Its structure is engineered to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions.[2]
| Identifier | Value |
| CAS Number | 1160861-53-9 |
| IUPAC Name | ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane[3] |
| Molecular Formula | C₃₁H₄₉O₂P |
| Molecular Weight | 484.69 g/mol |
| Synonyms | 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl, t-Bu Brett Phos |
| Physical Form | White crystalline solid[1] |
| Melting Point | 166-170 °C[1] |
| InChI Key | REWLCYPYZCHYSS-UHFFFAOYSA-N[1] |
| Topological Polar Surface Area | 18.5 Ų[3] |
This compound Pd G3 Precatalyst
This compound Pd G3 is a third-generation Buchwald precatalyst. This air- and moisture-stable complex provides a reliable and efficient source of the active Pd(0) catalyst, offering advantages such as lower catalyst loadings and shorter reaction times.
| Identifier | Value |
| CAS Number | 1536473-72-9 |
| Full Chemical Name | [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate[4] |
| Molecular Formula | C₄₄H₆₂NO₅PPdS |
| Molecular Weight | 854.43 g/mol |
| Physical Form | Solid |
| Melting Point | 119-131 °C |
| InChI Key | GAQPAUHHECNHNS-UHFFFAOYSA-M |
| Topological Polar Surface Area | 107 Ų |
Synthesis of this compound
The synthesis of this compound typically involves a Grignard-based coupling method. While specific protocols are proprietary or found in patent literature, the following represents a generalized experimental procedure based on published methods for similar biaryl phosphine ligands.
Representative Experimental Protocol: Synthesis of this compound
Objective: To synthesize 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl.
Materials:
-
Magnesium turnings
-
2,4,6-Triisopropylbromobenzene
-
1,2-Dibromoethane (for Grignard initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromo-3,6-dimethoxy-1,1'-biphenyl (or a suitable precursor)
-
Anhydrous Copper(I) chloride (CuCl)
-
Di-tert-butylchlorophosphine (ClP(t-Bu)₂)
-
Ammonium hydroxide solution (30%)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
Procedure:
-
Grignard Reagent Formation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet is charged with magnesium turnings. Anhydrous THF is added, followed by 2,4,6-triisopropylbromobenzene. The mixture is heated to reflux, and a few drops of 1,2-dibromoethane are added to initiate the Grignard reaction. The mixture is maintained at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, then cooled to room temperature.
-
Coupling Reaction: In a separate oven-dried Schlenk flask under argon, the biphenyl precursor is dissolved in anhydrous THF and cooled to -78 °C. The previously prepared Grignard reagent is transferred to this flask via cannula. The reaction is stirred for 1 hour at -78 °C and then allowed to slowly warm to room temperature over 3 hours.[2]
-
Phosphination: Anhydrous CuCl is added to the reaction mixture in one portion, followed by the dropwise addition of di-tert-butylchlorophosphine via syringe.[2] The flask is sealed and the mixture is heated to 75 °C and stirred for 48 hours.[2]
-
Workup and Purification: The reaction is cooled to room temperature and quenched by the addition of 30% aqueous ammonium hydroxide.[2] The mixture is extracted with ethyl acetate. The combined organic layers are washed sequentially with aqueous ammonium hydroxide and brine, then dried over anhydrous MgSO₄.[2] The solvent is removed under reduced pressure.
-
Crystallization: The crude product is dissolved in a minimal amount of hot methanol and crystallized at -25 °C to yield this compound as white crystals.[2]
Applications in Catalysis
This compound is a premier ligand for various palladium-catalyzed cross-coupling reactions, which are indispensable for forming carbon-carbon and carbon-heteroatom bonds. Its bulky and electron-donating nature facilitates challenging transformations involving sterically hindered substrates and unreactive aryl chlorides.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. Catalytic systems based on this compound are highly effective for coupling a wide range of amines and amides with aryl halides and sulfonates.[5]
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) The synthesis of deuteriated tri‐tert‐butyl phosphine (2022) | Lucy C. Brown | 2 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Safety and Handling of tBuBrettPhos: A Technical Guide for Researchers
Introduction: tBuBrettPhos and its associated palladium precatalysts are powerful tools in modern organic synthesis, enabling a wide range of cross-coupling reactions crucial for drug discovery and development. As with any reactive chemical, a thorough understanding of its properties, hazards, and handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental results. This guide provides an in-depth overview of the safety and handling of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, or 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl, is a bulky, electron-rich biaryl phosphine ligand.[1] It is a white crystalline solid that is notable for its stability to air and moisture, which simplifies handling compared to many other phosphine ligands.[1] The this compound Pd G3 precatalyst is a third-generation Buchwald precatalyst, which is also air- and moisture-stable and highly soluble in many common organic solvents.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₉O₂P | [1] |
| Molecular Weight | 484.69 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 166-170 °C | [1] |
| CAS Number | 1160861-53-9 | [1] |
Table 2: Physical and Chemical Properties of this compound Pd G3 Precatalyst
| Property | Value | Reference |
| Chemical Formula | C₄₄H₆₂NO₅PPdS | [2] |
| Molecular Weight | 854.43 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 119-131 °C | [2] |
| CAS Number | 1536473-72-9 | [2] |
Safety and Hazard Information
While this compound and its palladium complexes offer significant advantages in terms of stability, they are not without hazards. It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used.
Table 3: Hazard Identification for this compound
| Hazard | Classification | Precautionary Statements |
| Health Hazards | May cause skin, eye, and respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |
| Physical Hazards | Not classified as a physical hazard. | None specified. |
Table 4: Hazard Identification for this compound Pd G3 Precatalyst
| Hazard | Classification | Precautionary Statements |
| Health Hazards | Carcinogenicity, Category 1B (Inhalation) | P201, P202, P280, P308+P313, P405, P501 |
| Physical Hazards | Combustible Solid | P210 |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and its precatalysts and to ensure a safe laboratory environment.
-
Handling:
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid creating dust. Use non-sparking tools for handling solid materials.
-
Wash hands thoroughly after handling.
-
-
Storage:
Experimental Protocols
This compound and its palladium precatalysts are versatile catalysts for a variety of cross-coupling reactions. Below is a representative experimental protocol for a Buchwald-Hartwig amination reaction.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound Pd G3 precatalyst, and sodium tert-butoxide.
-
Seal the vessel with the septum-containing cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Precatalyst Activation
The efficacy of this compound in cross-coupling reactions stems from its ability to stabilize the palladium center and facilitate the key steps of the catalytic cycle. The G3 precatalyst is designed for the efficient in situ generation of the active Pd(0) species.
Precatalyst Activation Workflow
The activation of the this compound Pd G3 precatalyst is a crucial first step in the catalytic cycle. In the presence of a base, the precatalyst undergoes reductive elimination to form the active, monoligated Pd(0) species.[5]
Caption: Activation of the this compound Pd G3 precatalyst to the active Pd(0) species.
General Catalytic Cycle for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The general catalytic cycle, facilitated by a ligand such as this compound, is depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its palladium precatalysts are indispensable reagents in modern organic chemistry. A comprehensive understanding of their safe handling, storage, and reactivity is essential for their effective and secure use in the laboratory. By adhering to the guidelines outlined in this technical guide and consulting the relevant Safety Data Sheets, researchers can harness the full potential of these powerful catalysts while maintaining a high standard of laboratory safety.
References
Methodological & Application
Application Notes and Protocols: tBuBrettPhos Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the tBuBrettPhos ligand and its corresponding palladium precatalysts in Suzuki-Miyaura cross-coupling reactions. The this compound catalyst system is highly effective for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures relevant to pharmaceutical and materials science research.
Introduction to this compound
This compound is a highly effective, bulky, and electron-rich biaryl monophosphine ligand. Its structural features, including the di-tert-butylphosphino group and the substituted biaryl backbone, create a sterically hindered and electronically activated palladium center. This unique environment facilitates key steps in the Suzuki-Miyaura catalytic cycle, leading to high catalytic activity and broad substrate scope.
Advantages of the this compound Catalyst System:
-
High Reactivity: Enables the coupling of challenging substrates, including sterically hindered and electron-rich or -poor aryl chlorides and bromides.
-
Low Catalyst Loadings: Often effective at low catalyst concentrations, reducing cost and residual palladium in the final product.[1]
-
Mild Reaction Conditions: Many couplings can be achieved at room temperature or with gentle heating, preserving sensitive functional groups.[2]
-
Broad Substrate Scope: Demonstrates excellent performance in the coupling of a wide range of aryl and heteroaryl halides with various boronic acids and their derivatives.
-
Stability: this compound palladium precatalysts, such as the G3 and G6 variants, are air- and moisture-stable solids, simplifying handling and reaction setup.[1]
This compound Palladium Precatalysts
For convenience and reproducibility, this compound is commonly used as a palladium precatalyst. The third-generation (G3) and sixth-generation (G6) precatalysts are particularly popular. These well-defined complexes allow for the rapid and efficient generation of the active Pd(0) species in situ, leading to more reliable and cleaner reactions compared to generating the catalyst from a separate palladium source and free ligand.[1]
-
This compound Pd G3: A versatile and highly active precatalyst suitable for a wide range of cross-coupling reactions.[1]
-
This compound Pd G6 Bromide: Another advanced precatalyst offering excellent performance and stability.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are general guidelines for a Suzuki-Miyaura coupling reaction using a this compound palladium precatalyst. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.
General Protocol for the Coupling of an Aryl Halide with an Arylboronic Acid:
Materials:
-
This compound Pd G3 precatalyst
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl- or heteroarylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., dioxane, THF, toluene) (5-10 mL)
-
Degassed water (if using an aqueous base solution)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the this compound Pd G3 precatalyst (typically 1-2 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by TLC or GC/LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove inorganic salts and the catalyst residue.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: A general workflow for a this compound-catalyzed Suzuki-Miyaura coupling experiment.
Substrate Scope and Performance Data
Table 1: Coupling of Various Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 1.5 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 95 |
| 2 | 4-Chloroanisole | 1.5 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 98 |
| 3 | 2-Chlorotoluene | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 92 |
| 4 | 4-Chlorobenzonitrile | 1.0 | Cs₂CO₃ | THF/H₂O | 60 | 6 | 99 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 2.0 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 89 |
Table 2: Coupling of Heteroaryl Halides with Various Boronic Acids
| Entry | Heteroaryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | 2.0 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 91 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | Cs₂CO₃ | THF/H₂O | 80 | 12 | 94 |
| 3 | 2-Bromothiophene | 3-Tolylboronic acid | 1.5 | K₂CO₃ | Toluene/H₂O | 80 | 8 | 96 |
| 4 | 5-Bromopyrimidine | Phenylboronic acid | 2.0 | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 88 |
| 5 | 6-Chloroquinoline | 4-Fluorophenylboronic acid | 2.0 | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 90 |
Note on Data: The yields presented in the tables are representative of those achieved with highly active palladium/phosphine catalyst systems, including those with ligands structurally similar to this compound. For specific applications, optimization of the reaction conditions is recommended.
Safety and Handling
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organoboron reagents can be irritants and should be handled with care.
-
Reactions under an inert atmosphere require proper techniques to exclude air and moisture.
Conclusion
The this compound ligand and its palladium precatalysts offer a powerful and versatile system for conducting Suzuki-Miyaura cross-coupling reactions. The high reactivity, broad substrate scope, and operational simplicity make it an invaluable tool for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development.
References
Application Notes and Protocols: Buchwald-Hartwig Amination Utilizing tBuBrettPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination reaction using the highly efficient tBuBrettPhos ligand. This sterically demanding and electron-rich biarylphosphine ligand, developed by the Buchwald group, has demonstrated exceptional reactivity and broad applicability in C-N bond formation, a critical transformation in pharmaceutical and materials science.[1][2][3]
Introduction
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[3] The choice of phosphine ligand is crucial for the success of this cross-coupling reaction, influencing catalyst stability, activity, and substrate scope.[4][5] this compound has emerged as a privileged ligand, particularly effective for coupling challenging substrates, including amides and N-heterocyclic compounds, due to its ability to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[3] The use of preformed palladium precatalysts, such as (this compound)Pd G3 or G6, offers significant advantages by providing air- and moisture-stable solids that ensure the efficient in situ generation of the active LPd(0) species, leading to more reproducible results and simplified reaction setup.[6][7][8]
Key Features and Benefits of this compound
-
High Efficiency: Promotes reactions with low catalyst loadings and often at ambient temperatures, leading to high yields.[9][10]
-
Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides (chlorides, bromides) and pseudohalides (triflates, mesylates) with various primary and secondary amines, amides, and N-heterocycles.[1][3][11]
-
Excellent Functional Group Tolerance: Compatible with a diverse array of functional groups, making it suitable for complex molecule synthesis.[1][2]
-
Enhanced Stability: this compound and its corresponding palladium precatalysts are typically white, crystalline solids that are stable to air and moisture, simplifying handling and storage.[1][2]
-
High Selectivity: Demonstrates excellent selectivity, for instance, in the challenging monoarylation of primary amines.[9]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps include oxidative addition of the aryl halide to the active Pd(0) complex, coordination of the amine and subsequent deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
A typical experimental procedure involves the careful setup of the reaction under an inert atmosphere to prevent catalyst deactivation. The workflow encompasses reagent preparation, reaction execution, and product isolation and purification.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound 97 1160861-53-9 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 9. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for C-O Coupling Reactions Utilizing the tBuBrettPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for palladium-catalyzed carbon-oxygen (C-O) cross-coupling reactions employing the bulky and electron-rich tBuBrettPhos ligand. The use of its third-generation (G3) precatalyst, this compound Pd G3, is highlighted, which offers enhanced stability, accuracy in catalyst loading, and efficient generation of the active catalytic species.[1][2] This ligand is particularly effective in forming C-O bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3]
Two key applications are detailed below: the fluoroalkoxylation of (hetero)aryl bromides and the coupling of primary alcohols with activated (hetero)aryl halides.
General Catalytic Cycle
The Buchwald-Hartwig C-O cross-coupling reaction proceeds through a well-established catalytic cycle. The bulky and electron-rich nature of the this compound ligand is thought to facilitate the rate-determining reductive elimination step, leading to efficient C-O bond formation.
Caption: General catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Application Note 1: Fluoroalkoxylation of (Hetero)aryl Bromides
A highly effective protocol for the synthesis of fluorinated alkyl aryl ethers involves the cross-coupling of (hetero)aryl bromides with fluorinated alcohols.[4] This transformation is facilitated by the commercially available this compound Pd G3 precatalyst and a mild base, cesium carbonate (Cs₂CO₃).[4] The reaction exhibits short reaction times, excellent functional group tolerance, and is compatible with a wide range of electron-rich and electron-poor (hetero)arenes.[4]
Data Presentation: Substrate Scope
The following table summarizes the performance of the this compound Pd G3 catalyst system in the coupling of various (hetero)aryl bromides with 2,2,2-trifluoroethanol.
| Entry | Aryl Bromide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-(2,2,2-Trifluoroethoxy)acetophenone | 1 | 91 |
| 2 | 4-Bromo-N,N-dimethylaniline | 4-(2,2,2-Trifluoroethoxy)-N,N-dimethylaniline | 2 | 85 |
| 3 | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene | 2 | 89 |
| 4 | 1-Bromo-4-(morpholino)benzene | 4-(4-(2,2,2-Trifluoroethoxy)phenyl)morpholine | 0.5 | 93 |
| 5 | Methyl 4-bromobenzoate | Methyl 4-(2,2,2-trifluoroethoxy)benzoate | 1 | 95 |
| 6 | 4-Bromobenzaldehyde | 4-(2,2,2-Trifluoroethoxy)benzaldehyde | 1 | 94 |
| 7 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene | 1 | 98 |
| 8 | 2-Bromopyridine | 2-(2,2,2-Trifluoroethoxy)pyridine | 4 | 75 |
| 9 | 3-Bromopyridine | 3-(2,2,2-Trifluoroethoxy)pyridine | 4 | 80 |
| 10 | 5-Bromo-2-chloropyrimidine | 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrimidine | 1 | 91 |
Reaction Conditions: Aryl bromide (1.0 equiv), 2,2,2-trifluoroethanol (2.0 equiv), Cs₂CO₃ (3.0 equiv), this compound Pd G3 (2 mol %), Toluene (0.2 M), 100 °C. Yields are for isolated products.[4]
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed fluoroalkoxylation of an aryl bromide.
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Fluorinated alcohol (1.0 mmol, 2.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv, oven-dried)
-
This compound Pd G3 (0.01 mmol, 2 mol %)
-
Anhydrous toluene (2.5 mL)
-
Oven-dried vial with a PTFE-lined screw cap and a magnetic stir bar
Procedure:
-
To the oven-dried vial, add the aryl bromide, cesium carbonate, and this compound Pd G3 precatalyst.
-
Seal the vial with the screw cap.
-
Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Under the inert atmosphere, add anhydrous toluene via syringe.
-
Add the fluorinated alcohol via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for the time indicated in the data table (typically 1-4 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated alkyl aryl ether.
Application Note 2: Coupling of Primary Alcohols with Activated (Hetero)aryl Halides
The this compound ligand (referred to as L2 in the cited literature) is also highly effective for the C-O cross-coupling of non-fluorinated primary alcohols.[3] This protocol is particularly useful for activated substrates, such as electron-deficient aryl halides, and allows for efficient coupling with a variety of alcohol nucleophiles under mild conditions.[3]
Data Presentation: Substrate Scope
The following table demonstrates the scope of the coupling of various activated (hetero)aryl halides with different primary alcohols using a catalyst system based on this compound.
| Entry | Aryl Halide | Alcohol | Product | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 1-Butanol | 4-(Butoxy)benzonitrile | 40 | 92 |
| 2 | 2-Chloropyridine | 4-Fluorobenzyl alcohol | 2-((4-Fluorobenzyl)oxy)pyridine | 40 | 85 |
| 3 | 2-Bromo-5-fluoropyridine | 3-Methoxy-1-propanol | 5-Fluoro-2-((3-methoxypropyl)oxy)pyridine | 40 | 88 |
| 4 | 2-Chloro-5-(trifluoromethyl)pyridine | 1-Butanol | 2-(Butoxy)-5-(trifluoromethyl)pyridine | 60 | 91 |
| 5 | 3-Bromoquinoline | 1-Adamantanemethanol | 3-((Adamantan-1-yl)methoxy)quinoline | 60 | 82 |
| 6 | 2-Chloropyrazine | 1-Butanol | 2-(Butoxy)pyrazine | 40 | 85 |
| 7 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3-Pyridinemethanol | 4-((Pyridin-3-yl)methoxy)-7H-pyrrolo[2,3-d]pyrimidine | 40 | 89 |
| 8 | 4-Bromodibenzothiophene | 1-Butanol | 4-(Butoxy)dibenzothiophene | 60 | 80 |
| 9 | 3-Bromo-isoquinoline | 1-Butanol | 3-(Butoxy)isoquinoline | 40 | 90 |
Reaction Conditions: Aryl halide (1.0 equiv), alcohol (2.0 equiv), NaOtBu (1.2 equiv), this compound Pd G3 precatalyst (P2) (1.0 mol %), 1,4-dioxane (1.0 M), 15 h. Yields are for isolated products.[3]
Experimental Protocol
This protocol outlines a general procedure for the palladium-catalyzed coupling of a primary alcohol with an activated aryl halide.
Materials:
-
Activated (hetero)aryl halide (0.5 mmol, 1.0 equiv)
-
Primary alcohol (1.0 mmol, 2.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (0.6 mmol, 1.2 equiv)
-
This compound Pd G3 precatalyst (0.005 mmol, 1 mol %)
-
Anhydrous 1,4-dioxane (0.5 mL)
-
Oven-dried vial with a PTFE-lined screw cap and a magnetic stir bar
Procedure:
-
In a glovebox, add the aryl halide (if solid), sodium tert-butoxide, and this compound Pd G3 precatalyst to the oven-dried vial.
-
Add the magnetic stir bar.
-
Outside the glovebox, add the aryl halide (if liquid), anhydrous 1,4-dioxane, and the primary alcohol via syringe under an inert atmosphere.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated oil bath or heating block at the specified temperature (40-60 °C).
-
Stir the reaction mixture for 15 hours.
-
After 15 hours, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl aryl ether.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for setting up a C-O coupling reaction under an inert atmosphere.
Caption: A typical experimental workflow for a Pd-catalyzed C-O coupling reaction.
References
- 1. C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols [sigmaaldrich.com]
- 2. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the α-Arylation of Ketones using tBuBrettPhos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed α-arylation of ketones utilizing the highly efficient tBuBrettPhos ligand. The information compiled herein is intended to guide researchers in setting up, optimizing, and executing this valuable C-C bond-forming reaction.
Introduction
The α-arylation of ketones is a powerful transformation in organic synthesis, enabling the construction of α-aryl ketone moieties that are prevalent in pharmaceuticals, natural products, and materials science. The use of palladium catalysis, particularly with bulky and electron-rich phosphine ligands, has become a standard and effective method for this transformation.[1]
This compound, a member of the dialkylbiaryl phosphine ligand family developed by the Buchwald group, has demonstrated significant efficiency in promoting various cross-coupling reactions. Its steric bulk and electronic properties facilitate the key steps of the catalytic cycle, leading to high yields and broad substrate scope, often under mild reaction conditions. This ligand is particularly effective in coupling reactions involving challenging substrates, such as aryl chlorides.[2][3] The use of this compound in conjunction with a palladium source, often as a preformed G3 or G4 precatalyst, offers an air- and moisture-stable catalytic system with enhanced reactivity.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones is depicted below. The cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the deprotonation of the ketone to form an enolate. Subsequent coordination of the enolate to the palladium center and reductive elimination furnishes the α-aryl ketone product and regenerates the active Pd(0) catalyst.[4]
Experimental Protocols
The following is a general procedure for the α-arylation of ketones using a this compound-based palladium catalyst. This protocol can be adapted for a variety of ketone and aryl halide substrates. Optimization of reaction parameters such as base, solvent, temperature, and reaction time may be necessary for specific substrate combinations.
Representative Protocol for the α-Arylation of a Ketone with an Aryl Halide
Materials:
-
Palladium precatalyst (e.g., this compound Pd G3)
-
This compound ligand (if not using a precatalyst)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (if not using a precatalyst)
-
Aryl halide
-
Ketone
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a screw cap and septum)
-
Magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (e.g., this compound Pd G3, 1-2 mol%). If not using a precatalyst, add the palladium source and this compound ligand in the appropriate ratio.
-
Addition of Reagents: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.2-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the ketone (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the aryl halide) via syringe.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-aryl ketone.
Data Presentation
The following tables summarize representative data for the α-arylation of ketones using this compound and related bulky phosphine ligands. The data has been compiled from various sources to illustrate the scope of the reaction.
Table 1: Reaction Conditions for α-Arylation of Ketones
| Catalyst System | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / this compound | NaOtBu | Toluene | 100 | 1-2 | Adapted from[5] |
| This compound Pd G3 | K₃PO₄ | Dioxane | 110 | 2 | Adapted from[6] |
| [(this compound)Pd(allyl)]OTf | LHMDS | THF | RT - 70 | 1-3 | [5] |
Table 2: Substrate Scope for the α-Arylation of Ketones with Aryl Halides
| Ketone | Aryl Halide | Product | Yield (%) | Catalyst System | Conditions | Reference |
| Acetophenone | 4-Chlorotoluene | 2-phenyl-1-(p-tolyl)ethan-1-one | ~90 | (DtBPF)PdCl₂ | NaOtBu, Toluene, 100 °C | [2][7] |
| Propiophenone | Chlorobenzene | 1,2-diphenylpropan-1-one | 90 | Pd-132 | NaOtBu, Dioxane, 60 °C | [2] |
| 2-Methyl-3-pentanone | Bromobenzene | 2-methyl-4-phenylpentan-3-one | High | Pd(OAc)₂ / Bulky Ligand | NaOtBu, Toluene | [8] |
| Cyclohexanone | 4-Bromoanisole | 2-(4-methoxyphenyl)cyclohexan-1-one | >80 | Pd₂(dba)₃ / BINAP | NaOtBu, Dioxane | [8] |
| 2-Methyltetralone | Phenyl triflate | 2-methyl-2-phenyl-3,4-dihydronaphthalen-1(2H)-one | High | Pd(dba)₂ / Difluorphos | NaOtBu, Toluene, 60 °C | [9] |
Note: The yields and conditions presented are representative and may vary depending on the specific reaction setup and scale.
Safety Information
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Phosphine ligands are often air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases such as sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The use of this compound in palladium-catalyzed α-arylation of ketones provides a robust and versatile method for the synthesis of a wide range of α-aryl ketones. The commercially available and air-stable precatalysts offer convenience and high reactivity, making this methodology highly attractive for applications in academic research and industrial drug development. The protocols and data presented herein serve as a valuable resource for chemists seeking to employ this powerful synthetic tool.
References
- 1. Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-arylation of ketones using highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Negishi Coupling of Organozinc Reagents with tBuBrettPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organozinc reagents with organic halides. This palladium-catalyzed transformation is distinguished by its high functional group tolerance and the relatively mild reaction conditions required, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2]
The efficacy of the Negishi coupling is profoundly influenced by the choice of ligand coordinated to the palladium center. Bulky, electron-rich biaryl phosphine ligands, such as tBuBrettPhos, have emerged as highly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. The sterically demanding nature of this compound facilitates the reductive elimination of the product from the palladium center, often leading to higher yields and faster reaction rates, particularly with challenging substrates like aryl chlorides.[3] The use of preformed palladium precatalysts, such as this compound Pd G3, further enhances the reaction's efficiency by ensuring a consistent palladium-to-ligand ratio and facilitating the rapid generation of the active Pd(0) catalytic species.[4]
These application notes provide a comprehensive overview and detailed protocols for employing this compound and its corresponding palladium precatalysts in Negishi cross-coupling reactions.
Data Presentation
The following tables summarize representative data for the Negishi coupling of various organozinc reagents with aryl halides using a palladium/tBuBrettPhos catalyst system. The data is compiled based on typical results observed with bulky biaryl phosphine ligands in similar Negishi couplings.
Table 1: Negishi Coupling of Arylzinc Reagents with Aryl Halides
| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylzinc chloride | This compound Pd G3 (2 mol%) | THF | 80 | 12 | 92 |
| 2 | 2-Bromobenzonitrile | 4-Methoxyphenylzinc chloride | This compound Pd G3 (1.5 mol%) | Dioxane | 100 | 8 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 2-Thienylzinc bromide | This compound Pd G3 (2 mol%) | 2-MeTHF | 80 | 16 | 95 |
| 4 | 4-Chloroacetophenone | Ethyl 4-(chlorozinc)benzoate | This compound Pd G3 (2.5 mol%) | THF | 80 | 24 | 78 |
| 5 | 2-Bromo-6-methylpyridine | Isopropylzinc bromide | This compound Pd G3 (2 mol%) | THF | 65 | 12 | 85 |
Table 2: Effect of Catalyst Loading and Temperature
| Entry | Aryl Halide | Organozinc Reagent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylzinc chloride | 2 | 80 | 12 | 92 |
| 2 | 4-Chlorotoluene | Phenylzinc chloride | 1 | 80 | 24 | 85 |
| 3 | 4-Chlorotoluene | Phenylzinc chloride | 2 | 60 | 24 | 75 |
| 4 | 4-Chloroacetophenone | Phenylzinc chloride | 2 | 100 | 12 | 88 |
| 5 | 4-Chloroacetophenone | Phenylzinc chloride | 2 | 80 | 24 | 78 |
Experimental Protocols
Protocol 1: Preparation of Organozinc Reagents
A. From Organolithium or Grignard Reagents (Transmetalation)
-
To a flame-dried, argon-purged flask containing the organolithium or Grignard reagent (1.0 equiv) in an appropriate solvent (e.g., THF, diethyl ether) at 0 °C, add a solution of zinc chloride (1.1 equiv, e.g., 1 M in THF) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting organozinc reagent solution is typically used directly in the subsequent Negishi coupling reaction.
B. From Organic Halides (Oxidative Insertion)
-
To a flame-dried, argon-purged flask, add activated zinc dust (1.5 equiv) and anhydrous THF.
-
Add a catalytic amount of 1,2-dibromoethane or iodine to activate the zinc surface, and stir the suspension for 15-30 minutes at room temperature.
-
Add the organic halide (1.0 equiv) neat or as a solution in THF dropwise to the activated zinc suspension. The reaction may be gently heated (e.g., 40-50 °C) to initiate the insertion.
-
Monitor the reaction progress by GC analysis of quenched aliquots. Once the formation of the organozinc reagent is complete, the solution can be used directly.
Protocol 2: General Procedure for Negishi Coupling using this compound Pd G3 Precatalyst
-
In a glovebox, to a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound Pd G3 precatalyst (0.5 - 5 mol%), and any solid additives if required.
-
Remove the Schlenk tube from the glovebox and place it under an atmosphere of argon.
-
Add the anhydrous solvent (e.g., THF, 2-MeTHF, dioxane) via syringe.
-
Commence stirring and add the solution of the organozinc reagent (1.2 - 1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) in an oil bath.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Caption: General experimental workflow for the Negishi coupling.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling Utilizing tBuBrettPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for employing the tBuBrettPhos ligand in Sonogashira cross-coupling reactions. The use of this compound, a sterically demanding and electron-rich biaryl phosphine ligand, in conjunction with a palladium precatalyst, offers a highly efficient and versatile catalytic system for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This methodology is particularly advantageous for its ability to facilitate copper-free reactions under mild conditions, accommodating a broad range of substrates with excellent functional group tolerance.
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the construction of arylated and vinylated alkynes which are pivotal structural motifs in pharmaceuticals, natural products, and organic materials.[1] Traditional Sonogashira protocols often necessitate the use of a copper co-catalyst, which can lead to undesirable side reactions such as alkyne homocoupling (Glaser coupling) and introduce challenges in product purification.
The development of palladium precatalysts paired with bulky and electron-rich phosphine ligands, such as this compound, has revolutionized this field by enabling efficient copper-free Sonogashira couplings. The this compound Pd G3 precatalyst, for instance, is an air-, moisture-, and thermally-stable solid that allows for low catalyst loadings, shorter reaction times, and precise control over the ligand-to-palladium ratio.[2] These advanced catalytic systems are highly soluble in common organic solvents and promote reactions under mild conditions, often at room temperature.[2][3]
Advantages of the this compound-Palladium System
The utilization of this compound in Sonogashira couplings offers several key advantages:
-
Copper-Free Conditions: Eliminates the need for a copper co-catalyst, thereby preventing Glaser homocoupling and simplifying product purification.
-
Mild Reaction Conditions: Many couplings can be performed at room temperature, which is beneficial for thermally sensitive substrates.[3]
-
High Efficiency: The bulky and electron-rich nature of this compound facilitates the catalytic cycle, leading to high yields with low catalyst loadings.
-
Broad Substrate Scope: The system is effective for a wide variety of aryl and vinyl halides, including challenging substrates, as well as a diverse range of terminal alkynes.[3]
-
Excellent Functional Group Tolerance: The mild conditions are compatible with a wide array of functional groups, making it suitable for complex molecule synthesis.[3]
-
Operational Simplicity: The use of air- and moisture-stable precatalysts simplifies the reaction setup.[2]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl bromides and terminal alkynes using a palladium catalyst with a bulky phosphine ligand, representative of the performance expected with this compound.
Table 1: Sonogashira Coupling of Various Aryl Bromides with 3-Ethynylpyridine [3]
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-Bromo-3,5-dimethoxybenzene | 2.5 | 1.5 | Room Temp. | 96 |
| 2 | 4-Bromo-N,N-dimethylaniline | 2.5 | 2 | Room Temp. | 95 |
| 3 | 4-Bromotoluene | 2.5 | 3 | 60 | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2.5 | 1.5 | Room Temp. | 97 |
| 5 | 1-Bromo-4-nitrobenzene | 2.5 | 0.5 | Room Temp. | 94 |
| 6 | 2-Bromopyridine | 2.5 | 2 | Room Temp. | 91 |
Reaction conditions: Aryl bromide (0.5 mmol), 3-ethynylpyridine (0.8 mmol), Pd precatalyst (2.5 mol%), TMP (1.0 mmol), DMSO (2.5 mL) under an argon atmosphere.
Table 2: Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene with Various Alkynes [3]
| Entry | Alkyne | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | 2.5 | 2 | Room Temp. | 94 |
| 2 | 4-Ethynylanisole | 2.5 | 2 | Room Temp. | 95 |
| 3 | 1-Ethynyl-4-fluorobenzene | 2.5 | 2 | Room Temp. | 93 |
| 4 | 1-Heptyne | 2.5 | 3 | 60 | 88 |
| 5 | 3,3-Dimethyl-1-butyne | 2.5 | 18 | 60 | 85 |
| 6 | (Trimethylsilyl)acetylene | 2.5 | 2 | Room Temp. | 90 |
Reaction conditions: 1-Bromo-3,5-dimethoxybenzene (0.5 mmol), alkyne (0.8 mmol), Pd precatalyst (2.5 mol%), TMP (1.0 mmol), DMSO (2.5 mL) under an argon atmosphere.
Experimental Protocols
General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted from a procedure for a room-temperature, copper-free Sonogashira coupling of aryl bromides using a palladium precatalyst with a bulky, electron-rich phosphine ligand.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
This compound Pd G3 precatalyst (or a similar bulky phosphine palladium precatalyst) (1-5 mol%)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), Cs₂CO₃, or K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO, THF, or Toluene)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add the aryl bromide, the palladium precatalyst, and the base.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-free Sonogashira coupling.
The proposed catalytic cycle for the copper-free Sonogashira reaction using a bulky biarylphosphine ligand like this compound is believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) center. In the presence of a base, the terminal alkyne is deprotonated to form a palladium-acetylide intermediate.
-
Reductive Elimination: The aryl/vinyl group and the acetylide group on the palladium center undergo reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The bulky and electron-donating nature of the this compound ligand is crucial for promoting the reductive elimination step, which is often the rate-determining step in cross-coupling reactions. This facilitation leads to a more efficient overall catalytic process.
References
Application Notes and Protocols for Stille Coupling Reactions Using tBuBrettPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the highly efficient tBuBrettPhos palladium precatalyst in Stille coupling reactions. Detailed protocols, quantitative data on substrate scope, and mechanistic insights are presented to facilitate the application of this versatile catalyst in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research.
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide. The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of this transformation. This compound, a bulky and electron-rich biaryl monophosphine ligand, has emerged as a highly effective ligand for a variety of cross-coupling reactions. When utilized as a third-generation (G3) palladium precatalyst, this compound offers several advantages, including high stability, ease of handling, and the ability to catalyze challenging couplings, such as those involving aryl chlorides, under mild reaction conditions.[1][2]
The this compound Pd G3 precatalyst is an air- and moisture-stable solid that readily forms the active monoligated Pd(0) species in situ.[3] This feature, combined with the steric and electronic properties of the this compound ligand, allows for efficient oxidative addition of even unactivated aryl chlorides and subsequent transmetalation and reductive elimination steps in the catalytic cycle.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Stille coupling reaction catalyzed by a palladium phosphine complex, such as that generated from the this compound Pd G3 precatalyst, is illustrated below. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic cycle of the Stille coupling reaction.
The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organic electrophile (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with the organostannane (R²-SnR³₃), where the R² group is transferred to the palladium center, and the tin halide is released as a byproduct. Finally, the desired carbon-carbon bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Applications and Substrate Scope
While specific quantitative data for a wide range of Stille coupling reactions using this compound Pd G3 is not extensively tabulated in a single source, the literature on related bulky phosphine ligands, such as P(t-Bu)₃, provides strong evidence for its efficacy with challenging substrates. For instance, the use of Pd/P(t-Bu)₃ has been shown to be highly effective for the Stille coupling of a variety of aryl chlorides and bromides with different organotin reagents, including those bearing aryl, vinyl, allyl, and even alkyl groups.[1] These reactions often proceed in good to excellent yields and can be used to synthesize sterically hindered biaryls.[1]
Based on the performance of analogous systems and the known reactivity of this compound in other cross-coupling reactions, a broad substrate scope for Stille couplings can be anticipated. The following table outlines representative examples of Stille couplings of aryl chlorides catalyzed by the closely related Pd/P(t-Bu)₃ system, which serves as a strong indicator of the expected performance of this compound Pd G3.
Table 1: Representative Stille Couplings of Aryl Chlorides using a Pd/P(t-Bu)₃ Catalyst System [1]
| Entry | Aryl Chloride | Organotin Reagent | Product | Yield (%) |
| 1 | 4-Chloroanisole | Phenyltributylstannane | 4-Methoxybiphenyl | 95 |
| 2 | 2-Chloropyridine | Phenyltributylstannane | 2-Phenylpyridine | 88 |
| 3 | 1-Chloro-2,6-dimethylbenzene | (2-Methylphenyl)tributylstannane | 2,2',6-Trimethylbiphenyl | 85 |
| 4 | 4-Chlorotoluene | Tributyl(vinyl)stannane | 4-Methylstyrene | 92 |
| 5 | 4-Chloroacetophenone | Allyltributylstannane | 4-Allylacetophenone | 96 |
| 6 | 4-Chloroanisole | Tributyl(butyl)stannane | 4-Butylanisole | 89 |
Experimental Protocols
The following is a general protocol for a Stille coupling reaction using this compound Pd G3. This protocol is based on established procedures for similar catalyst systems and should be optimized for specific substrates.
General Workflow for Stille Coupling
Figure 2. General experimental workflow for a Stille coupling reaction.
Detailed Protocol: Stille Coupling of an Aryl Chloride with an Organostannane
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
This compound Pd G3 (1-2 mol%)
-
Anhydrous cesium fluoride (CsF) (2.0 equiv) or Copper(I) iodide (CuI) (10 mol%) (optional additive)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or THF) (0.1-0.2 M)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, this compound Pd G3, and cesium fluoride (if used).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add the organostannane (if liquid) via syringe. If the organostannane is a solid, it can be added with the other solids in step 1.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. If KF is not effective, washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) may be beneficial. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Conclusion
The this compound Pd G3 precatalyst is a highly effective and versatile tool for conducting Stille coupling reactions. Its stability, ease of use, and ability to catalyze the coupling of challenging substrates, including aryl chlorides, make it an invaluable asset for synthetic chemists in academia and industry. The provided protocols and data serve as a guide for the successful implementation of this catalyst in the synthesis of a wide range of organic molecules. Further optimization of reaction conditions for specific substrate combinations may be necessary to achieve optimal results.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Hiyama Coupling Catalyzed by tBuBrettPhos Palladium Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and procedural guidance for performing Hiyama cross-coupling reactions utilizing the advanced tBuBrettPhos palladium complex. The Hiyama coupling is a potent palladium-catalyzed carbon-carbon bond formation reaction between an organosilane and an organic halide or triflate. This method is distinguished by the use of organosilicon reagents, which are generally less toxic and more stable than other organometallic counterparts used in similar cross-coupling reactions.[1][2]
The this compound ligand, a bulky and electron-rich biaryl monophosphine, in conjunction with a palladium source, typically as a preformed precatalyst like this compound Pd G3, offers high catalytic activity and stability.[3] These third-generation Buchwald precatalysts are known for their air and moisture stability, high solubility in common organic solvents, and the efficient generation of the active catalytic species, which can lead to lower catalyst loadings and shorter reaction times.
Catalytic Cycle of the Hiyama Coupling
The generally accepted mechanism for the Hiyama coupling reaction involves a palladium(0) species as the active catalyst. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organosilane (R²-SiR₃), activated by a fluoride source or a base, transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is often the rate-determining step and the activation of the silicon reagent to a pentacoordinate silicate is crucial.[1]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
General Procedure for Hiyama Cross-Coupling of an Aryl Chloride with an Aryltrifluorosilane
This protocol is adapted from a procedure utilizing the XPhos ligand, which shares characteristics with this compound, and should serve as a good starting point for optimization.[4]
Materials:
-
This compound Pd G3 precatalyst
-
Aryl chloride (1.0 equiv)
-
Aryltrifluorosilane (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.5 equiv)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound Pd G3 precatalyst (e.g., 2 mol %) and the aryl chloride (1.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the aryltrifluorosilane (1.5 equiv) followed by the anhydrous solvent (to achieve a concentration of ~0.5 M).
-
Add the TBAF solution (2.5 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Substrate Scope
A key advantage of modern palladium catalysis is the broad tolerance of functional groups. Hiyama couplings catalyzed by palladium complexes with bulky, electron-rich phosphine ligands are expected to be compatible with a wide range of aryl and heteroaryl chlorides, as well as various organosilanes.
Please note: The following table is a representative template. Specific quantitative data for the Hiyama coupling using a this compound palladium complex was not available in the searched literature. The yields and conditions would need to be determined experimentally. For a comparable study using the XPhos ligand with aryl chlorides, yields ranged from good to excellent (typically 70-98%) for a variety of electronically and sterically diverse substrates.[4]
Table 1: Representative Substrate Scope for Hiyama Coupling of Aryl Chlorides with Phenyltrifluorosilane
| Entry | Aryl Chloride (Ar-Cl) | Product (Ar-Ph) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | Data not available |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | Data not available |
| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | Data not available |
| 4 | 2-Chlorotoluene | 2-Methylbiphenyl | Data not available |
| 5 | 3-Chloropyridine | 3-Phenylpyridine | Data not available |
Data would be populated based on experimental results.
Conclusion
The Hiyama coupling reaction offers a valuable method for the construction of carbon-carbon bonds, and the use of advanced catalyst systems like those based on the this compound ligand is anticipated to provide high efficiency and broad substrate applicability. The provided general protocol, adapted from similar catalyst systems, serves as a robust starting point for researchers. Experimental optimization of reaction parameters such as solvent, temperature, and activator is recommended to achieve the best results for specific substrate combinations. Further research into the specific application of this compound in Hiyama couplings would be beneficial to fully delineate its capabilities and advantages in this important transformation.
References
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using tBuBrettPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of tBuBrettPhos in palladium-catalyzed cross-coupling reactions, a critical methodology in modern pharmaceutical synthesis. The bulky and electron-rich nature of the this compound ligand facilitates challenging C-N and C-C bond formations, often leading to higher yields, lower catalyst loadings, and milder reaction conditions.
Introduction
This compound is a highly effective biarylmonophosphine ligand developed by the Buchwald group for palladium-catalyzed cross-coupling reactions.[1] Its steric bulk and electron-donating properties enhance the catalytic activity of palladium, making it particularly suitable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This ligand has demonstrated exceptional performance in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, two of the most widely used transformations in the pharmaceutical industry for the construction of carbon-nitrogen and carbon-carbon bonds.[2][3]
Key Applications in Pharmaceutical Synthesis
The this compound/palladium catalytic system is versatile and has been successfully applied to a variety of transformations crucial for drug discovery and development.
1. Buchwald-Hartwig Amination:
The formation of C(sp²)-N bonds is a cornerstone of medicinal chemistry, as the diarylamine motif is present in numerous bioactive compounds.[4] The this compound ligand is particularly adept at catalyzing the coupling of aryl halides or pseudo-halides with a wide range of amines, including primary and secondary amines, and amides. Its efficacy allows for the synthesis of complex anilines and related structures that are key intermediates in the production of pharmaceuticals.
Case Study: Multi-Kilo Scale Synthesis of a Key Intermediate for the Drug Candidate AMG 925
A notable application of a closely related ligand, BrettPhos, was in the kilogram-scale synthesis of a key intermediate for the drug candidate AMG 925.[4][5] Given the similar reactivity profiles of BrettPhos and this compound for amination reactions, this protocol serves as an excellent model for the industrial application of this class of ligands.[1] The Buchwald-Hartwig amination step was performed on a 12 kg scale, demonstrating the robustness and scalability of this catalytic system.[4]
Quantitative Data for AMG 925 Intermediate Synthesis
| Parameter | Value | Reference |
| Reactant 1 | Tetrahydroisoquinoline derivative | [4] |
| Reactant 2 | Heteroaryl halide | [4] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [4] |
| Ligand | BrettPhos | [4] |
| Base | Sodium tert-butoxide (NaOtBu) | [4] |
| Solvent | 2-Propanol | [4] |
| Temperature | 60 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Product Scale | 12 kg | [4] |
| Yield | 90% | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on the successful large-scale synthesis of the AMG 925 intermediate and is applicable for this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine or Amide (1.0-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-1 mol%)
-
This compound (0.01-1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) or other suitable base (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 2-Propanol, Toluene, or Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, amine or amide, and the base.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and this compound in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 1-24 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
2. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceuticals. The this compound ligand can be employed to enhance the efficiency of these couplings, especially with challenging substrates.
Experimental Workflow for a Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
Conclusion
This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis. Its ability to promote challenging C-N and C-C bond formations with high efficiency and scalability makes it an invaluable tool for drug discovery and development professionals. The provided protocols and data serve as a practical guide for the implementation of this technology in the synthesis of pharmaceutically relevant molecules.
References
- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in tBuBrettPhos Catalyzed Reactions
Welcome to the technical support center for tBuBrettPhos catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
A1: this compound is a highly effective and sterically hindered biaryl phosphine ligand developed by the Buchwald group.[1][2] It is widely used in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its bulky nature facilitates challenging coupling reactions, often leading to higher yields and faster reaction times compared to other ligands.[1][2]
Q2: What are the advantages of using a this compound Pd G3 or G4 precatalyst?
A2: The third and fourth-generation (G3 and G4) Buchwald precatalysts featuring this compound are air-, moisture-, and thermally-stable.[3] This stability simplifies reaction setup as they can be handled in the air.[1] These precatalysts also ensure a 1:1 ligand-to-palladium ratio, leading to more reproducible results and allowing for lower catalyst loadings.[3]
Q3: What is the general catalytic cycle for a cross-coupling reaction?
A3: The catalytic cycle typically involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (or triflate), forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, etc.) or Amine/Alcohol Coordination and Deprotonation (for Buchwald-Hartwig): The nucleophilic partner replaces the halide on the palladium center.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
A diagram illustrating the general catalytic cycle is provided below.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
Low or No Conversion
Q4: My reaction shows low or no conversion of the starting materials. What are the potential causes and how can I address them?
A4: Low or no conversion is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Conversion
Caption: A workflow for troubleshooting low or no conversion in this compound catalyzed reactions.
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
Problem: Impurities in starting materials or residual water in solvents can poison the catalyst.
-
Solution: Ensure the purity of your aryl halide and coupling partner. Use anhydrous, degassed solvents. For Suzuki reactions, the quality of the boronic acid is crucial; consider using freshly prepared or purified boronic acids or their more stable pinacol ester derivatives.
-
-
Catalyst Activity:
-
Problem: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed.
-
Solution: Using a this compound Pd G3 precatalyst is highly recommended as it provides reliable and efficient generation of the active catalyst.[1][3] If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-reduction to Pd(0).
-
-
Reaction Conditions:
-
Base: The choice and strength of the base are critical. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are often required.[4] For Suzuki couplings, weaker bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are common.[5] The base must be anhydrous and finely powdered for optimal results.
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[6] Toluene, dioxane, and THF are commonly used for Buchwald-Hartwig and Suzuki reactions. A solvent screen is often beneficial for optimizing a new reaction.
-
Temperature: Most cross-coupling reactions require heating. If no reaction is observed at a lower temperature, gradually increase it. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
-
Inert Atmosphere:
-
Problem: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (nitrogen or argon) throughout the experiment.
-
Side Reactions and Byproduct Formation
Q5: I am observing significant byproduct formation, which is lowering my yield. What are the common side reactions and how can I minimize them?
A5: Several side reactions can compete with the desired cross-coupling reaction. Identifying the major byproduct can help in diagnosing the problem.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Common Causes | Mitigation Strategies |
| Hydrodehalogenation | Replacement of the halide on the starting material with a hydrogen atom. | Presence of water or protic impurities; certain bases and solvents. | Use anhydrous conditions; screen different bases (e.g., use a weaker, non-nucleophilic base). |
| Homocoupling | Coupling of two molecules of the same starting material (e.g., aryl halide or boronic acid). | Presence of oxygen; high catalyst loading; certain ligands. | Thoroughly degas the reaction mixture; optimize catalyst loading (avoid excessively high concentrations); use bulky ligands like this compound. |
| Protodeboronation | Cleavage of the C-B bond in the boronic acid/ester, replacing it with a hydrogen atom. | Presence of water; strong basic conditions; prolonged reaction times. | Use anhydrous conditions; use milder bases (e.g., K₃PO₄, KF); use more stable boronic esters (e.g., pinacol esters). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of an aryl chloride with an arylboronic acid using this compound Pd G3.
Reaction Setup Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
This compound Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF), to make a 0.1-0.2 M solution
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes, or evacuate and backfill with the inert gas three times.
-
Under a positive pressure of the inert gas, add the this compound Pd G3 precatalyst.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the coupling of an aryl bromide with a primary or secondary amine using this compound Pd G3.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
This compound Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), to make a 0.1-0.2 M solution
Procedure:
-
In a glovebox, or in a Schlenk tube under a positive pressure of inert gas, add the sodium tert-butoxide to an oven-dried reaction vessel containing a magnetic stir bar.
-
Add the aryl bromide (if solid) and the this compound Pd G3 precatalyst.
-
Seal the vessel, and if outside a glovebox, evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent, followed by the aryl bromide (if liquid) and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the qualitative effects of various reaction parameters on the yield of this compound catalyzed reactions, based on general observations from the literature. Optimal conditions are highly substrate-dependent and should be determined empirically.
Table 1: Effect of Base on Reaction Yield
| Reaction Type | Base | Relative Strength | General Effect on Yield | Notes |
| Suzuki-Miyaura | K₃PO₄ | Moderate | Often provides high yields, especially with N-heterocycles. | A common and effective choice. |
| K₂CO₃ | Weak | Can be effective, but may require higher temperatures or longer reaction times. | ||
| Cs₂CO₃ | Moderate | Often gives good results, but is more expensive. | ||
| Buchwald-Hartwig | NaOtBu | Strong | Generally provides high yields with a broad range of amines. | [4] |
| LHMDS | Strong | Can be used for substrates with base-sensitive functional groups. | ||
| K₃PO₄ | Moderate | May be used for some couplings, but often less effective than strong alkoxides. |
Table 2: Effect of Solvent on Reaction Yield
| Reaction Type | Solvent | Polarity | General Effect on Yield | Notes |
| Suzuki-Miyaura | Toluene/Water | Apolar/Polar | A common biphasic system that often gives good yields. | [7] |
| 1,4-Dioxane/Water | Polar aprotic/Polar | Another effective biphasic system. | [8] | |
| THF/Water | Polar aprotic/Polar | Good for lower temperature reactions. | ||
| Buchwald-Hartwig | Toluene | Apolar | A standard and often effective solvent. | [2] |
| 1,4-Dioxane | Polar aprotic | Widely used and often gives high yields. | [8] | |
| t-BuOH | Polar protic | Can be effective, particularly with certain substrates. |
Table 3: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | General Effect on Yield | Potential Issues |
| < 0.5 | May result in incomplete conversion, especially for challenging substrates. | Sluggish reaction, low yield. |
| 1 - 2 | Often the optimal range for many reactions, providing a good balance of efficiency and cost. | |
| > 2 | May not significantly increase the yield and can lead to increased side reactions and purification difficulties. | Increased cost, potential for homocoupling, more residual palladium in the product.[9] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The role of water in reactions catalysed by hydrolases under conditions of molecular crowding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Troubleshooting Common Side Reactions in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side reactions encountered during this pivotal cross-coupling reaction.
Frequently Asked Questions (FAQs)
1. What are the most common side reactions in Buchwald-Hartwig amination?
The most prevalent side reactions include:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. It is a significant pathway for yield loss.[1]
-
Aryl Halide Homocoupling (Ullmann Coupling): This reaction leads to the formation of a biaryl species through the coupling of two aryl halide molecules.
-
Catalyst Deactivation: The palladium catalyst can become inactive through various pathways, leading to stalled or incomplete reactions.[2]
-
Amine Homocoupling: A less common side reaction involving the coupling of two amine molecules.
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate and is a key step in the hydrodehalogenation pathway.[1]
2. Why is my reaction yield low, and how can I improve it?
Low yields are a common frustration and can stem from several factors. A systematic approach to troubleshooting is often effective.
Troubleshooting Guide for Low Yields
| Potential Cause | Recommended Actions |
| Catalyst Inactivity | Ensure strict inert atmosphere conditions to prevent catalyst oxidation. Use a reliable palladium precatalyst to ensure efficient generation of the active Pd(0) species.[2] Consider screening different generations of Buchwald-Hartwig precatalysts. |
| Suboptimal Ligand | The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired C-N bond formation. Perform a ligand screening to identify the optimal choice for your specific substrates.[3] |
| Inappropriate Base | The base is crucial for the catalytic cycle. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[2] |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common choices, but solubility of all components is key. If solubility is an issue, consider alternative solvents like tert-butanol or THF.[4] |
| Reaction Temperature | While many reactions are run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition. If you observe the formation of palladium black, consider lowering the temperature. |
| Substrate Reactivity | Aryl chlorides can be challenging substrates due to a difficult oxidative addition step.[5] For such cases, using more electron-rich and bulky ligands is often beneficial. |
3. How can I minimize hydrodehalogenation?
Hydrodehalogenation is often a major competing reaction. The following strategies can help to suppress it:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sterically hinder β-hydride elimination and favor the desired reductive elimination.
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases can help identify one that minimizes this side product.[6]
-
Reaction Conditions: In some cases, lowering the reaction temperature can disfavor the hydrodehalogenation pathway.
4. What causes the formation of biaryl homocoupling byproducts?
Aryl halide homocoupling is more prevalent with electron-rich aryl halides. To mitigate this:
-
Ligand Choice: Employing bulky phosphine ligands can disfavor the formation of the biaryl product.
-
Lower Catalyst Loading: In some instances, reducing the palladium catalyst concentration can decrease the rate of homocoupling.
Data-Driven Troubleshooting: Ligand and Base Effects
The selection of the ligand and base is paramount in controlling the outcome of a Buchwald-Hartwig amination. The following tables provide a summary of how these choices can impact the desired reaction versus the common hydrodehalogenation side reaction.
Table 1: Influence of Phosphine Ligand on Product vs. Hydrodehalogenation Ratio
| Ligand | Aryl Halide | Amine | Base | Solvent | Product Yield (%) | Hydrodehalogenation (%) |
| P(o-tolyl)₃ | Aryl Bromide | Primary Amine | NaOtBu | Toluene | Low | High[1] |
| BINAP | Aryl Iodide | Primary Amine | NaOtBu | Toluene | Moderate to High | Moderate |
| XPhos | Aryl Bromide | Secondary Amine | Cs₂CO₃ | Dioxane | High | Low[3] |
| RuPhos | Aryl Chloride | Primary Amine | K₃PO₄ | Toluene | High | Low[3] |
| NIXANTPHOS | Aryl Chloride | Secondary Amine | NaOtBu | Toluene | Excellent | Very Low[7] |
Note: The values presented are representative and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Effect of Base on Reaction Outcome
| Base | pKaH | Key Characteristics | Impact on Side Reactions |
| NaOtBu | ~19 | Very common and effective for a wide range of substrates. | Can cause decomposition of sensitive functional groups.[8] |
| LHMDS | ~26 | Useful for substrates with protic functional groups and for low-temperature aminations. | Incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance. | May require higher catalyst loadings and longer reaction times. |
| K₃PO₄ | ~12 | Good functional group tolerance and economically attractive. | Can also require higher catalyst loadings and longer reaction times. |
Experimental Protocols
Protocol for Ligand and Base Screening to Optimize Buchwald-Hartwig Amination
This protocol provides a general framework for systematically screening different ligands and bases to improve the yield of the desired aminated product and minimize side reactions.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Selection of phosphine ligands (e.g., XPhos, RuPhos, P(o-tolyl)₃; 4 mol%)
-
Selection of bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: Inside a glovebox, arrange a series of reaction vials. To each vial, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Ligand and Base Addition: To each vial, add a different phosphine ligand (0.04 equiv) and a different base (2.0 equiv) according to your screening plan.
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst in the chosen anhydrous, degassed solvent. Add the appropriate amount of the catalyst solution to each vial.
-
Reaction: Seal the vials and place them on a heating block set to the desired temperature (e.g., 100 °C). Allow the reactions to stir for a set period (e.g., 12-24 hours).
-
Analysis: After the reaction time, allow the vials to cool to room temperature. Take a small aliquot from each reaction, dilute it with a suitable solvent, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the major side products (e.g., hydrodehalogenated arene).
-
Optimization: Based on the analytical data, identify the ligand and base combination that provides the highest yield of the desired product with the minimal formation of side products.
Visual Guides to Buchwald-Hartwig Amination
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for tBuBrettPhos G3
Welcome to the technical support center for tBuBrettPhos G3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful outcomes in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound Pd G3 and what are its primary advantages?
A1: this compound Pd G3 is a third-generation Buchwald precatalyst. It is an air-, moisture-, and thermally-stable solid that is highly soluble in a wide range of common organic solvents. Its key advantages over earlier generation catalysts include the ability to use lower catalyst loadings, achieve shorter reaction times, and ensure a more reliable and quantitative in-situ activation to the active catalytic species. This makes it a versatile and efficient catalyst for numerous cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, Sonogashira, and Stille reactions.
Q2: How is the active Pd(0) catalyst generated from the this compound Pd G3 precatalyst?
A2: The active monoligated Pd(0) species is generated in situ from the Pd(II) precatalyst through a base-induced reductive elimination. This rapid and quantitative activation is a significant advantage of the G3 precatalysts.[1] During this process, the G3 precatalyst reacts with a base to form a Pd-amido complex, which then undergoes reductive elimination to yield the active LPd(0) catalyst, a methanesulfonate salt, and carbazole.
Q3: What is the role of the base in reactions catalyzed by this compound Pd G3?
A3: The base is critical for multiple steps in the catalytic cycle. Its primary roles are to facilitate the initial activation of the precatalyst to the active Pd(0) species and to participate in the catalytic cycle itself. For instance, in Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile. In Suzuki-Miyaura couplings, it is involved in the crucial transmetalation step.
Q4: Can any base be used for my reaction?
A4: No, the choice of base is crucial and substrate-dependent. The optimal base can significantly impact reaction yield and selectivity. Common bases include inorganic salts like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), and strong alkoxide bases like sodium tert-butoxide (NaOtBu). For base-sensitive substrates, milder inorganic bases are often preferred.[1]
Q5: What are the first things to check if my reaction is not working?
A5: If you are experiencing low or no product yield, begin by verifying the quality and purity of your reagents and solvents. Ensure that your solvent is anhydrous and thoroughly degassed, as oxygen and moisture can deactivate the catalyst. Confirm that your base is appropriate for the specific coupling and is not hydrated or expired. Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction is also critical.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no product at all. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inert Atmosphere:
-
Potential Cause: The presence of oxygen or moisture can lead to catalyst decomposition, often indicated by the formation of palladium black.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Employ robust inert atmosphere techniques, such as using a Schlenk line or a glovebox, and maintain a positive pressure of inert gas (argon or nitrogen) throughout the experiment.
-
-
Reagent Quality:
-
Potential Cause: Impurities in starting materials, solvent, or base can inhibit the catalyst.
-
Solution: Verify the purity of your substrates and reagents. If necessary, purify starting materials. Use freshly opened, high-purity solvents and bases.
-
-
Catalyst Activation:
-
Potential Cause: The chosen base may be too weak or incompatible with the substrates, leading to inefficient generation of the active Pd(0) species.
-
Solution: Screen a panel of bases. For Suzuki-Miyaura reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu might be necessary, but for sensitive substrates, milder bases should be considered.[1]
-
-
Reaction Temperature:
-
Potential Cause: The reaction temperature may be too low for catalyst activation and turnover, or too high, leading to catalyst or substrate decomposition.
-
Solution: If the reaction is sluggish, consider increasing the temperature in increments (e.g., from 80 °C to 100 °C). If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[1] For many substrates, 80 °C can be sufficient, but electron-rich aryl bromides might require higher temperatures.[1]
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: I am observing a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?
A: The appearance of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition into inactive palladium metal.
-
Potential Causes:
-
Presence of Oxygen: This is the most common cause. The active Pd(0) species is sensitive to oxygen.
-
High Temperatures: Prolonged exposure to high temperatures can promote catalyst decomposition.
-
Incompatible Substrates: Certain functional groups on the substrates can interact with and deactivate the catalyst. For example, primary amines and N-heteroaromatic substrates have been hypothesized to displace the phosphine ligand, leading to inactive palladium complexes.
-
-
Solutions:
-
Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Ensure all solvents are properly degassed (e.g., by sparging with argon for 30 minutes) and that the reaction is maintained under a positive pressure of inert gas.
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Ligand Ratio: While G3 precatalysts provide a 1:1 ligand-to-palladium ratio, in some challenging cases, adding a small excess of the this compound ligand might help stabilize the catalyst.
-
Data Presentation
Table 1: Optimization of C-O Cross-Coupling of an Aryl Bromide with 2,2,2-Trifluoroethanol
Reaction Conditions: Aryl Bromide (1 equiv.), 2,2,2-Trifluoroethanol (2 equiv.), Catalyst, Base (2 equiv.), Solvent, 100 °C, 1 h, unless otherwise noted.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | This compound, Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 60 | 51 |
| 2 | This compound Pd G3 | Cs₂CO₃ | Toluene | 100 | 60 | 70 |
| 3 | This compound Pd G3 | Na₂CO₃ | Toluene | 100 | 60 | 0 |
| 4 | This compound Pd G3 | K₂CO₃ | Toluene | 100 | 60 | 8 |
| 5 | This compound Pd G3 | K₃PO₄ | Toluene | 100 | 60 | 70 |
| 6 | This compound Pd G3 | NaOtBu | 1,4-Dioxane | 80 | 960 | 48 |
| 7 | This compound Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 100 | 60 | 61 |
| 8 | This compound Pd G3 | Cs₂CO₃ | tert-Amyl alcohol | 100 | 60 | 33 |
| 9 | This compound Pd G3 | Cs₂CO₃ | Toluene | 80 | 60 | 34 |
| 10 | This compound Pd G3 | Cs₂CO₃ | Toluene | 100 | 30 | 48 |
Data adapted from Organic Letters 2020, 22, 6573–6577.[1] Yields were determined by ¹⁹F qNMR.
Table 2: Catalyst Loading Comparison in a Model Buchwald-Hartwig Amination
| Catalyst | Catalyst Loading (mol%) | Conversion (%) |
| This compound Pd G3 | 10 | ~100 |
| tBuXPhos Pd G3 | 5 | ~80 |
Data extracted from a study on Buchwald-Hartwig couplings in water.[2][3] This illustrates the trade-off between catalyst loading and reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general starting point for the coupling of an aryl halide with a boronic acid.
Reagents and Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
This compound Pd G3 (1-2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF, ~0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide (if solid), boronic acid, base, and this compound Pd G3 to the Schlenk tube.
-
Seal the tube, and if not in a glovebox, evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe. If the aryl halide is a liquid, add it at this step.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl halide with an amine.
Reagents and Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound Pd G3 (1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, ~0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide (if solid), amine (if solid), base, and this compound Pd G3 to the Schlenk tube.
-
Seal the tube, and if not in a glovebox, evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe. If the aryl halide and/or amine are liquids, add them at this step.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: The Role of the Base in tBuBrettPhos-Palladium Catalyzed Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the critical effect of the base on the catalytic activity of tBuBrettPhos in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in this compound-Pd catalyzed cross-coupling reactions?
A: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the base plays a crucial role in one or more steps of the catalytic cycle.[1][2] For Suzuki-Miyaura couplings, the base activates the boronic acid, facilitating the transmetalation step. In Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile, allowing it to coordinate to the palladium center.[1] The choice of base can significantly impact reaction rate, yield, and functional group compatibility.
Q2: Which bases are commonly used with this compound, and how do I choose the right one?
A: The selection of a base is highly dependent on the specific coupling reaction and the substrates involved.
-
Strong Bases (e.g., KOtBu, NaOtBu, LiHMDS): These are frequently used in Buchwald-Hartwig aminations to deprotonate weakly nucleophilic amines. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[1]
-
Inorganic Carbonates (e.g., Cs2CO3, K3PO4, K2CO3): These are common in both Suzuki-Miyaura and Buchwald-Hartwig reactions. Cesium carbonate (Cs2CO3) has been shown to be highly effective in C-N cross-couplings using this compound, leading to high conversions.[3] Due to their insolubility in many organic solvents, these reactions can sometimes be slower.[4]
-
Weaker, Soluble Organic Bases (e.g., DBU, triethylamine): There is a growing interest in using weaker, soluble bases to improve tolerance for sensitive functional groups.[4]
The optimal choice often requires screening a panel of bases for a specific substrate combination.
Q3: Can the choice of base lead to side reactions?
A: Yes, an inappropriate base can promote side reactions. A common issue is dehalogenation (or hydrodehalogenation), where the aryl halide starting material is converted to an arene.[5] This is often observed with strong bases in the presence of protic solvents or other proton sources.[5] Another potential side reaction, particularly in Suzuki couplings, is the protodeboronation of the boronic acid, which can be exacerbated by the presence of water and certain bases.[6]
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions using this compound where the base may be a contributing factor.
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Insufficient Base Strength | The chosen base may be too weak to effectively deprotonate the nucleophile (in aminations) or activate the boronic acid (in Suzuki couplings). Switch to a stronger base (e.g., from K2CO3 to K3PO4 or Cs2CO3, or to an alkoxide like KOtBu if functional groups permit).[1][3] |
| Poor Base Solubility | Inorganic bases like K3PO4 have low solubility in many organic solvents, which can limit the reaction rate.[4] Try a different solvent system (e.g., polar aprotic solvents like DMF or dioxane, or using a biphasic system with water) or screen for a more soluble base.[6][7] |
| Catalyst Poisoning | Certain functional groups on the substrate can interact with and deactivate the palladium catalyst. While not directly a base issue, ensuring the base is not promoting the degradation of a sensitive substrate is important. |
| Incorrect Base Stoichiometry | Ensure the correct number of equivalents of base are used. Typically, 1.5 to 3 equivalents are required. |
Issue 2: Formation of Debrominated/Dehalogenated Byproduct
| Possible Cause | Suggested Solution |
| Base is Too Strong | Strong bases, particularly in combination with protic solvents (like alcohols or water), can generate palladium-hydride species that lead to hydrodehalogenation.[5] |
| Presence of Protic Impurities | Water or other protic impurities in the solvent or reagents can be a proton source for the dehalogenation side reaction.[5] Ensure all reagents and solvents are anhydrous. |
| High Reaction Temperature | Dehalogenation can become more competitive at higher temperatures.[5] Try running the reaction at a lower temperature for a longer period. |
Troubleshooting Workflow for Base Optimization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects in Suzuki Coupling with tBuBrettPhos
Welcome to the technical support center for Suzuki coupling reactions utilizing the tBuBrettPhos ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to solvent effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Suzuki coupling reactions with this compound, especially for base-sensitive substrates?
For base-sensitive substrates, tert-butanol (t-BuOH) is a recommended solvent when using the this compound Pd G3 precatalyst.[1]
Q2: Can the choice of solvent affect the selectivity of the Suzuki coupling reaction?
Yes, the solvent can significantly influence the selectivity of Suzuki-Miyaura couplings. While specific studies on this compound are limited, research on the structurally similar ligand PtBu3 shows that solvent choice can alter the chemoselectivity of the reaction. For instance, in the coupling of chloroaryl triflates, nonpolar solvents and many polar aprotic solvents favor reaction at the C-Cl bond, whereas coordinating polar solvents like MeCN and DMF can switch the selectivity to the C-OTf bond.[2][3] This effect is attributed to the ability of certain polar solvents to stabilize anionic transition states.[2][3]
Q3: My reaction is sluggish or incomplete. Could the solvent be the issue?
A sluggish or incomplete reaction can be due to several factors, with solvent choice being a critical one.[1][4] Poor solubility of reagents in the chosen solvent is a common problem.[5] Additionally, the purity of the solvent is crucial; it should be anhydrous (if required) and properly degassed to prevent catalyst deactivation.[4] If solubility is an issue, screening alternative solvents may be necessary.[1]
Q4: Can I use aqueous solvent mixtures in Suzuki couplings with this compound?
While a specific protocol for this compound in aqueous mixtures was not found in the provided results, Suzuki reactions are often performed in biphasic organic-water systems.[6] The presence of water can be essential for dissolving inorganic bases and facilitating the catalytic cycle.[6] However, for base-sensitive substrates, an anhydrous solvent like t-BuOH is recommended.[1]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Low yield is a frequent challenge in Suzuki coupling reactions.[4] The following troubleshooting steps can help identify and resolve the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Possible Causes & Solutions:
-
Poor Reagent Quality:
-
Boronic Acid/Ester Instability: Boronic acids can degrade, especially heteroaryl variants.[4] Use fresh or purified boronic acids, or consider more stable derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[4]
-
Solvent and Base Purity: Ensure solvents are anhydrous and thoroughly degassed.[4] Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand.[4] The purity of the base is also critical.[4]
-
-
Suboptimal Reaction Conditions:
-
Inefficient Catalyst System:
-
Catalyst Generation: Ensure the active LPd(0) species is being generated efficiently. Using modern precatalysts like the this compound Pd G3 palladacycle is more reliable than traditional Pd(II) sources.[1]
-
Ligand Oxidation: Phosphine ligands like this compound can be oxidized by air. Handle and store the ligand under an inert atmosphere.[4]
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of palladium black often indicates catalyst decomposition.
Possible Causes & Solutions:
-
High Temperature: As mentioned, excessive heat can cause the catalyst to decompose.[4] Consider running the reaction at a lower temperature for a longer duration.
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the metal center unsaturated and prone to aggregation.[4] Ensure an appropriate ratio is used (typically 1:1 to 4:1, depending on the specific system).[4]
-
Solvent Choice: The solvent plays a role in stabilizing the catalytic species.[3] If decomposition is observed, screening a different solvent may be beneficial.
Issue 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
-
Homocoupling: The coupling of two boronic acid molecules is often due to the presence of oxygen.[4]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with unstable boronic acids.[7]
-
Solution: Use a more stable boronic acid derivative.[7] Additionally, consider using anhydrous conditions if water is suspected to be promoting this side reaction.
-
Quantitative Data
Table 1: Recommended Conditions for Suzuki Coupling of Base-Sensitive Substrates with this compound Pd G3
| Parameter | Condition |
| Ligand | This compound |
| Palladium Source | This compound Pd G3 |
| Catalyst Loading | 10 mol % |
| Solvent | t-BuOH (0.5 M) |
| Base | Cs2CO3 (2 equiv) |
| Temperature | 110°C |
| Amine | 1.2 equiv |
| Source: Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich[1] |
Table 2: Solvent Effects on Selectivity in Suzuki Coupling with PtBu3 (as an analogue for this compound)
| Solvent | Selectivity (C-Cl vs. C-OTf) |
| THF | Favors C-Cl |
| Toluene | Favors C-Cl |
| Water | Favors C-Cl |
| Alcohols | Favors C-Cl |
| Acetone | Favors C-Cl |
| MeNO2 | Favors C-Cl |
| Propylene Carbonate | Favors C-Cl |
| MeCN | Favors C-OTf |
| DMF | Favors C-OTf |
| DMSO | Favors C-OTf |
| Source: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Base-Sensitive Substrate using this compound Pd G3 Precatalyst
This protocol is adapted from the recommended conditions in the Sigma-Aldrich Cross-Coupling Reaction Manual.[1]
-
Reaction Setup: In a glovebox, add the aryl (pseudo)halide (1.0 equiv), the boronic acid derivative (1.2 equiv), Cs2CO3 (2.0 equiv), and the this compound Pd G3 precatalyst (0.10 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed t-BuOH to achieve a 0.5 M concentration with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 110°C. Stir vigorously for the desired reaction time.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Analyze the product by standard analytical techniques (e.g., NMR, LC-MS).
Visualizations
Logical Relationships in Suzuki Coupling Troubleshooting
Caption: Key inputs and potential outcomes in a Suzuki coupling reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
troubleshooting low conversion in C-N coupling reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their C-N cross-coupling reactions, with a focus on the widely used Buchwald-Hartwig amination.
Troubleshooting Guide: Low Conversion
Problem: My reaction shows low or no conversion of starting materials.
This is a common issue that can stem from multiple factors. Follow this systematic guide to diagnose and resolve the problem.
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents were properly degassed.[1]
-
Reagent Quality: Verify the purity and integrity of your starting materials, catalyst, ligand, and base. Old or improperly stored reagents can lead to failed reactions. For instance, old copper(I) catalysts in Ullmann couplings can make a noticeable difference in conversion.
Q1: I've confirmed my setup is inert and reagents are pure. What is the next most common point of failure?
A1: The interplay between the base, solvent, and substrate solubility is a primary suspect. Poor solubility of the inorganic base is a frequent and often underestimated cause of low yields.[2]
Troubleshooting Steps:
-
Assess Solubility: Are all reaction components, especially the base, soluble in your chosen solvent? Visual inspection for excessive clumping of the base can be an indicator.
-
Improve Agitation: For heterogeneous mixtures, ensure vigorous stirring. The high density of inorganic bases can cause them to settle, limiting their availability for the reaction.[3] Grinding the base before use or adding Celite can help prevent clumping in scale-up reactions.[3]
-
Solvent Screening: If solubility is poor, consider switching solvents. A variety of solvents are used for Buchwald-Hartwig reactions, and the optimal choice depends on the substrates.[1][3] For polar substrates, more polar aprotic solvents might be necessary.[1]
Table 1: Common Solvents for Buchwald-Hartwig Amination
| Solvent Class | Examples | Boiling Point (°C) | Key Characteristics |
| Aromatic | Toluene, Xylene | 111 / ~140 | Commonly used, good balance of solubility and high boiling point.[2] |
| Ethereal | 1,4-Dioxane, THF, 2-MeTHF, CPME | 101 / 66 / 80 / 106 | Frequently used, but dioxane is a solvent to be avoided if possible.[2][3] |
| Alcoholic | t-BuOH, t-AmOH | 82 / 102 | Can be suitable for polar substrates.[1] |
| Polar Aprotic | DMF, DMSO | 153 / 189 | Useful for substrates with poor solubility in other solvents.[1] |
Q2: My starting material is being consumed, but I'm not forming the desired product. What are the likely side reactions?
A2: The formation of side products often points to issues with the catalyst system or reaction conditions. Two common side reactions are hydrodehalogenation and biaryl formation.
Troubleshooting Side Reactions:
-
Hydrodehalogenation (Ar-X → Ar-H): This occurs when the aryl halide is reduced instead of coupling with the amine.
-
Biaryl Product Formation (Ar-X → Ar-Ar): This side reaction can be prevalent when using certain primary amines.[2]
-
Solution: Optimizing the catalyst, ligand, and stoichiometry is necessary. A thorough screening of reaction conditions may be required to minimize this pathway.[2]
-
-
Catalyst Poisoning or Decomposition: If starting material is consumed without forming the desired product, the catalyst may be inhibited or decomposing.[2] Functional groups like azo groups can poison the catalyst.[4] Ensure all reagents and solvents are pure and dry.[2]
Q3: My substrate is an electron-rich/electron-poor/heterocyclic aryl halide and the reaction is failing. How should I adjust my conditions?
A3: The electronic nature and structure of your substrates are critical. A "one-size-fits-all" approach is rarely successful. The choice of ligand and base is paramount.
Ligand Selection:
Bulky, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step and stabilize the palladium catalyst.[1][5] The development of various generations of Buchwald and Hartwig ligands has expanded the scope to challenging substrates.[3][5]
Base Selection:
The base's strength and nature must be matched to the substrate's sensitivity.[3]
-
For Base-Sensitive Substrates: Strong bases like NaOtBu can cause decomposition.[2][3] Weaker inorganic bases (K₃PO₄, Cs₂CO₃) or soluble organic bases (DBU) are better alternatives.[2][3][6]
-
For Challenging Substrates (e.g., Pyridines): Pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst.[1] Using bulky, electron-rich ligands can be critical.[1] Bidentate ligands may be less prone to displacement by the pyridine substrate.[1]
Table 2: Guide to Base Selection in Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Applications & Considerations |
| NaOtBu | Strong | ~19 | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[2][3] |
| LHMDS | Strong | ~26 | A strong, non-nucleophilic base, also widely used.[3] |
| K₃PO₄ | Weaker Inorganic | ~12.3 | Good alternative for base-sensitive substrates.[1][2][3] |
| Cs₂CO₃ | Weaker Inorganic | ~10 | Often used for sensitive substrates; has good solubility in some organic solvents.[1][2][3] |
| DBU | Organic | ~13.5 | A soluble organic base, useful for creating homogeneous reaction conditions and for sensitive substrates.[3][6] |
Diagrams
// Nodes start [label="Low C-N Coupling Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inert [label="Verify Inert Atmosphere\n& Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; issue_persists [label="Issue Persists", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solubility & Base Branch solubility [label="Problem Area:\nSolubility / Base / Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solubility [label="Assess Reactant/Base\nSolubility", fillcolor="#F1F3F4", fontcolor="#202124"]; screen_solvents [label="Action: Screen Solvents\n(Toluene, Dioxane, t-BuOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_base [label="Action: Change Base\n(e.g., Cs₂CO₃ for solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_agitation [label="Action: Improve Agitation\n/ Grind Base", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reactions Branch side_reactions [label="Problem Area:\nSide Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrodehalogenation [label="Observation:\nHydrodehalogenation (Ar-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; biaryl [label="Observation:\nBiaryl Formation (Ar-Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_poisoning [label="Observation:\nSM Consumed, No Product", fillcolor="#F1F3F4", fontcolor="#202124"]; action_ligand [label="Action: Use Bulkier/\nMore e⁻-Donating Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_temp [label="Action: Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_repurify [label="Action: Repurify Reagents/\nCheck for Inhibiting Groups", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Substrate Issues Branch substrate_issues [label="Problem Area:\nChallenging Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_heterocycle [label="Is Substrate a\nHeterocycle (e.g., Pyridine)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; is_base_sensitive [label="Is Substrate\nBase-Sensitive?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; action_bidentate_ligand [label="Action: Use Bulky or\nBidentate Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_weaker_base [label="Action: Use Weaker Base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_inert; check_inert -> issue_persists; issue_persists -> solubility [label=" Check First "]; issue_persists -> side_reactions; issue_persists -> substrate_issues;
solubility -> check_solubility; check_solubility -> {screen_solvents, change_base, improve_agitation} [label=" If Poor "];
side_reactions -> hydrodehalogenation; side_reactions -> biaryl; side_reactions -> catalyst_poisoning; hydrodehalogenation -> {action_ligand, action_temp}; biaryl -> action_ligand; catalyst_poisoning -> action_repurify;
substrate_issues -> is_heterocycle; substrate_issues -> is_base_sensitive; is_heterocycle -> action_bidentate_ligand [label=" Yes "]; is_base_sensitive -> action_weaker_base [label=" Yes "]; } A logical workflow for troubleshooting low conversion in C-N coupling reactions.
// Nodes Reaction [label="C-N Coupling\n(Buchwald-Hartwig)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Pd_Catalyst [label="Palladium Source\n(e.g., Pd₂(dba)₃, Pre-catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Phosphine Ligand\n(Bulky, e⁻-rich)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., NaOtBu, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#FBBC05", fontcolor="#202124"]; Aryl_Halide [label="Aryl Halide / Triflate\n(Ar-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine / Amide\n(R₂NH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Coupled Product\n(Ar-NR₂)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];
// Relationships Reaction -> Product [label="yields"]; {Pd_Catalyst, Ligand} -> Reaction [label="form active catalyst"]; Base -> Reaction [label="enables catalytic cycle"]; Solvent -> Reaction [label="provides medium,\naffects solubility"]; {Aryl_Halide, Amine} -> Reaction [label="are substrates"];
// Interdependencies Ligand -> Pd_Catalyst [style=dashed, arrowhead=none, label=" affects activity "]; Base -> Amine [style=dashed, arrowhead=none, label=" affects compatibility "]; Solvent -> Base [style=dashed, arrowhead=none, label=" affects solubility "]; } Key components and their relationships in a Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the Buchwald-Hartwig amination?
A4: The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl (pseudo)halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3][7]
Q5: Which palladium source should I use?
A5: The choice of palladium source can impact catalyst loading and activation efficiency. Pd(II) sources like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) species, which may necessitate higher catalyst loadings.[3] Pre-catalysts, which are air-stable Pd(II) complexes designed to readily form the active Pd(0) species, are widely used for their efficiency and ease of use.[3][8]
Q6: Can this reaction be performed with aryl chlorides?
A6: Yes. While early methods were limited to more reactive aryl bromides and iodides, the development of sophisticated, sterically hindered phosphine ligands has made the coupling of less reactive aryl chlorides routine.[5][7] These reactions often require more robust ligands and carefully optimized conditions.
Q7: How critical is the reaction temperature?
A7: Temperature is a critical parameter. Typical reaction temperatures are between 80-110 °C.[1][3] Increasing the temperature can improve the solubility of starting materials and increase the reaction rate.[1] However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. If hydrodehalogenation is an issue, lowering the temperature may be beneficial.[1]
Experimental Protocols
Representative Protocol: Small-Scale Buchwald-Hartwig Amination
This is a general, non-optimized protocol. Conditions must be optimized for specific substrates.[2]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., G4-Phos, 1-5 mol%), and the phosphine ligand (if not using a pre-catalyst, 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2–2.0 equiv.), followed by the amine (1.1–1.5 equiv.), and finally the anhydrous, degassed solvent (e.g., toluene, approx. 0.1–0.5 M).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC/MS, LC/MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[1]
Troubleshooting Protocol: Ligand Screening
If you suspect your ligand is suboptimal, a screening experiment can identify a more effective one.
-
Setup: In parallel, set up several small-scale reactions in vials as described in the protocol above.
-
Variable: In each vial, use a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, XantPhos) while keeping all other parameters (substrates, base, solvent, temperature, concentration, catalyst loading) identical.
-
Control: Include a reaction with your original ligand and a reaction with no ligand as controls.
-
Execution: Run all reactions simultaneously for a set period (e.g., 12 or 24 hours).
-
Analysis: Analyze the conversion in each reaction vial using LC/MS or GC/MS with an internal standard to determine the most effective ligand for your specific transformation. Data-driven platforms can also assist in digitally optimizing catalyst selection.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Minimizing Homo-Coupling in Stille Reactions with tBuBrettPhos
Welcome to the technical support center for optimizing Stille cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the bulky and electron-rich tBuBrettPhos ligand and encountering challenges with homo-coupling side reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance your reaction efficiency and yield of the desired cross-coupled product.
Troubleshooting Guide: Minimizing Homo-Coupling
Unwanted homo-coupling of the organostannane reagent is a common side reaction in Stille couplings.[1][2][3] The use of a bulky and electron-rich ligand like this compound is intended to promote the desired cross-coupling pathway by accelerating the reductive elimination step.[1] However, suboptimal reaction conditions can still lead to the formation of undesired dimers. This guide provides a systematic approach to diagnosing and resolving issues with homo-coupling.
Question: I am observing a significant amount of homo-coupled product (R¹-R¹) in my Stille reaction using this compound. What are the likely causes and how can I minimize it?
Answer:
Significant homo-coupling in the presence of this compound suggests that the transmetalation or reductive elimination steps involving the desired coupling partners are not optimal, allowing for competing side reactions. The primary causes can be categorized into issues with the catalyst system, reaction parameters, and reagent quality.
Initial Troubleshooting Steps
-
Verify Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Oxygen can promote homo-coupling.[2]
-
Optimize Catalyst Loading: While higher catalyst loading can increase reaction rates, it can also sometimes lead to more side reactions if not properly optimized. Start with the recommended catalyst loading and adjust as needed.
-
Control Reaction Temperature: Temperature plays a critical role. While heating can accelerate the reaction, it can also promote decomposition and side reactions.
The following diagram illustrates a logical workflow for troubleshooting homo-coupling issues.
Caption: A step-by-step workflow for troubleshooting and minimizing homo-coupling in Stille reactions.
Frequently Asked Questions (FAQs)
Q1: How does the bulkiness of this compound help in minimizing homo-coupling?
A1: The steric bulk of this compound promotes the formation of a monoligated palladium(0) species, which is highly reactive in oxidative addition. More importantly, its bulk facilitates the reductive elimination step, which is the final step in the formation of the desired cross-coupled product.[1] A faster reductive elimination of the cross-coupled product can outcompete the pathways leading to homo-coupling.
Q2: What is the optimal palladium source to use with this compound?
A2: Using a pre-formed palladium(II) precatalyst, such as this compound Pd G3, is often advantageous. These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ, ensuring a consistent and reproducible initiation of the catalytic cycle. This can be more reliable than using separate Pd(0) or Pd(II) sources with the ligand, which can sometimes lead to variability in the active catalyst formation.
Q3: Can additives be used to suppress homo-coupling when using this compound?
A3: Yes, certain additives can be beneficial.
-
Cesium Fluoride (CsF): Can be used to activate the organostannane, potentially facilitating a more efficient transmetalation and thereby reducing the lifetime of the organopalladium intermediate that could participate in side reactions.
-
Copper(I) Iodide (CuI): While its role can be complex, CuI is often used to facilitate transmetalation, especially with less reactive organostannanes. This can lead to a faster overall catalytic cycle, disfavoring the slower pathways that may lead to homo-coupling.
Q4: What is the recommended solvent for Stille reactions with this compound to minimize homo-coupling?
A4: The choice of solvent can significantly impact the reaction outcome. Non-polar aprotic solvents like toluene or dioxane are generally good starting points. Polar aprotic solvents such as DMF or NMP can sometimes accelerate the reaction but may also promote side reactions in some cases. It is often beneficial to screen a few solvents to find the optimal balance between reaction rate and selectivity for your specific substrates.
Data Presentation: Impact of Reaction Parameters on Product Distribution
The following tables summarize the expected trends in product distribution based on the adjustment of key reaction parameters when using this compound. The values are illustrative and aim to guide optimization efforts. Actual results will vary depending on the specific substrates used.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | Cross-Coupling Product Yield (%) | Homo-Coupling Byproduct (%) | General Observation |
| 50 | 65 | 5 | Lower conversion, but higher selectivity. |
| 80 | 85 | 10 | Good balance of reactivity and selectivity. |
| 110 | 80 | 15 | Increased rate, but potentially more side products. |
Table 2: Effect of Catalyst Loading (this compound Pd G3) on Product Distribution
| Catalyst Loading (mol%) | Cross-Coupling Product Yield (%) | Homo-Coupling Byproduct (%) | General Observation |
| 0.5 | 70 | 8 | Lower loading may require longer reaction times but can improve selectivity. |
| 1.0 | 85 | 10 | A good starting point for many reactions. |
| 2.0 | 88 | 12 | Higher loading can increase conversion but may not significantly improve selectivity. |
Table 3: Effect of Additives on Product Distribution
| Additive (equivalents) | Cross-Coupling Product Yield (%) | Homo-Coupling Byproduct (%) | General Observation |
| None | 75 | 15 | Baseline for comparison. |
| CsF (2.0) | 85 | 8 | Often improves yield and selectivity by facilitating transmetalation. |
| CuI (0.1) | 82 | 10 | Can be effective, particularly with challenging substrates. |
Experimental Protocols
This section provides a detailed experimental protocol for a generic Stille reaction using this compound Pd G3, optimized for minimizing homo-coupling.
Protocol: Stille Cross-Coupling with Minimized Homo-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
This compound Pd G3 precatalyst (0.01 mmol, 1 mol%)
-
Cesium Fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: To the Schlenk tube, add the aryl halide (if solid), this compound Pd G3 precatalyst, and CsF.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with inert gas three more times.
-
Solvent and Liquid Reagent Addition: Add the anhydrous, degassed toluene via syringe. If the aryl halide is a liquid, add it at this stage.
-
Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes to ensure the removal of any residual oxygen.
-
Organostannane Addition: Add the organostannane reagent via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The following diagram illustrates the key steps in the experimental workflow.
Caption: A sequential workflow for setting up a Stille reaction to minimize homo-coupling byproducts.
References
Technical Support Center: Purification of Products from tBuBrettPhos Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from chemical reactions that utilize the tBuBrettPhos ligand and its associated palladium precatalysts (e.g., this compound Pd G3).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound-catalyzed reaction?
The most common impurities encountered are the oxidized form of the ligand, this compound oxide, and residual palladium species. Other potential byproducts can arise from side reactions specific to the coupling reaction being performed, such as hydrodehalogenation or homocoupling of starting materials.
Q2: Why is removing this compound oxide challenging?
This compound is a bulky, sterically hindered biarylphosphine ligand. Its corresponding oxide is a polar and often high-molecular-weight compound that can have similar solubility properties to the desired product, making separation by standard techniques like column chromatography or crystallization difficult.
Q3: How can I detect the presence of this compound oxide in my reaction mixture?
The presence of this compound oxide can be identified using a few analytical techniques:
-
Thin-Layer Chromatography (TLC): this compound oxide is typically a polar compound and will have a low Rf value on silica gel plates. It is often UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method is ³¹P NMR spectroscopy. Phosphine oxides generally exhibit a characteristic downfield chemical shift compared to the parent phosphine. While the exact chemical shift for this compound oxide is not widely reported, it is expected to be in the range of +30 to +50 ppm (relative to H₃PO₄). In ¹H NMR, the bulky tert-butyl and isopropyl groups will show characteristic signals, which may overlap with product signals.
Q4: Can I prevent the formation of this compound oxide?
While complete prevention is difficult, minimizing its formation is possible by maintaining a strict inert atmosphere (nitrogen or argon) throughout the reaction, as phosphines are susceptible to oxidation by atmospheric oxygen.[1] Using degassed solvents is also crucial.[1]
Troubleshooting Guides
Issue 1: My desired product and this compound oxide are co-eluting during column chromatography.
This is a common issue due to the variable polarity of both the desired product and the phosphine oxide.
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. A less polar solvent system may allow for better separation if your product is significantly less polar than the phosphine oxide. Conversely, for more polar products, a more polar eluent might be necessary. Consider using a gradient elution.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica.
-
Pre-treatment: Before chromatography, attempt to remove the bulk of the phosphine oxide using one of the methods described below (crystallization or precipitation).
Issue 2: I am unable to crystallize my product away from this compound oxide.
The bulky and amorphous nature of this compound oxide can sometimes inhibit the crystallization of the desired product.
Solutions:
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Since this compound oxide is expected to be nonpolar, try crystallizing your product from a nonpolar solvent like hexanes or heptane, in which the phosphine oxide might be more soluble.
-
Trituration: If the product is a solid and the phosphine oxide is more soluble in a particular solvent, you can wash the crude solid material with that solvent to selectively dissolve the impurity. Diethyl ether is often a good starting point for triturating phosphine oxides.
-
Co-crystallization Aid: In some cases, adding a co-crystallant can help induce crystallization of the desired product.[2] However, this is highly substrate-dependent.
Purification Protocols
Below are detailed methodologies for the key purification techniques.
Method 1: Column Chromatography
This is the most common purification technique. The key to success is finding a solvent system that provides good separation between your product and this compound oxide.
Experimental Protocol:
-
Dry Loading: For best results, dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a nonpolar solvent (e.g., hexane or heptane).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with a nonpolar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). Collect fractions and analyze them by TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Column Chromatography Purification
Caption: Workflow for purifying products using column chromatography.
Method 2: Crystallization/Recrystallization
If the desired product is a solid, crystallization can be a highly effective method for removing this compound oxide.
Experimental Protocol:
-
Solvent Selection: Dissolve the crude material in a minimal amount of a hot solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The ideal solvent will keep the this compound oxide in solution upon cooling. A good starting point is often a mixture of a polar and a nonpolar solvent (e.g., ethyl acetate/hexane or dichloromethane/pentane).
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Logical Relationship for Crystallization Solvent Selection
Caption: Key conditions for successful crystallization-based purification.
Method 3: Precipitation of Phosphine Oxide with Metal Salts
This method involves the addition of a metal salt to form an insoluble complex with the phosphine oxide, which can then be removed by filtration. This is a common strategy for removing triphenylphosphine oxide and can be adapted for this compound oxide.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol or isopropanol.
-
Addition of Metal Salt: Add a solution of a metal salt, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂), to the mixture. Typically, 1-2 equivalents relative to the amount of phosphine ligand used in the reaction is sufficient.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. An insoluble precipitate of the phosphine oxide-metal complex should form.
-
Filtration: Filter the mixture through a pad of celite to remove the precipitate.
-
Workup: Wash the celite pad with the solvent used for the precipitation. The filtrate, containing the desired product, can then be concentrated and further purified if necessary.
Experimental Workflow for Metal Salt Precipitation
Caption: Workflow for removing this compound oxide via precipitation.
Data Summary
| Purification Method | Selectivity for Phosphine Oxide | Product Recovery | Scalability |
| Column Chromatography | Good to Excellent | Good | Moderate |
| Crystallization | Good to Excellent | Variable | Good |
| Metal Salt Precipitation | Excellent | Good to Excellent | Excellent |
Note: The effectiveness of each method is highly dependent on the specific properties of the desired product. A combination of these methods may be necessary to achieve high purity.
References
Validation & Comparative
A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos in C-N Cross-Coupling
In the realm of palladium-catalyzed C-N cross-coupling, the choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination. Among the pantheon of bulky, electron-rich biarylphosphine ligands developed in the Buchwald laboratory, tBuBrettPhos and tBuXPhos have emerged as powerful tools for forging challenging carbon-nitrogen bonds. This guide provides an in-depth, data-driven comparison of these two widely used ligands to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Key Differences and Applications
While both this compound and tBuXPhos are highly effective in a broad range of Buchwald-Hartwig amination reactions, their structural nuances lead to differences in reactivity and substrate scope.
This compound is often the ligand of choice for the coupling of primary amines .[1][2] Its structure, featuring methoxy groups on the phosphine-bearing ring, is believed to contribute to its high reactivity.[3]
tBuXPhos , on the other hand, has demonstrated exceptional performance in the amination of challenging heterocyclic halides and is a robust, general ligand for a variety of C-N coupling reactions.[4][5]
A notable comparative study in an aqueous Buchwald-Hartwig amination highlighted that while 10 mol% of a this compound-based precatalyst led to complete conversion, a more economical 5 mol% of a tBuXPhos-based precatalyst achieved nearly 80% conversion under similar conditions, showcasing a trade-off between catalyst loading and efficiency.[6][7]
Structural Comparison
The key structural difference between this compound and tBuXPhos lies in the substitution pattern on the biaryl backbone. This compound possesses two methoxy groups on the phosphine-containing phenyl ring, whereas tBuXPhos has a simple phenyl ring in that position. Both ligands feature bulky tert-butyl groups on the phosphorus atom and isopropyl groups on the other phenyl ring, which are crucial for creating the sterically demanding environment necessary for efficient catalysis.[8][9]
Performance Data in Buchwald-Hartwig Amination
The following tables summarize the performance of this compound and tBuXPhos in various Buchwald-Hartwig amination reactions, based on available literature. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, and reaction outcomes are highly dependent on the specific substrates, catalyst generation (e.g., G3 precatalysts), base, solvent, temperature, and reaction time.
Table 1: Amination of Aryl Chlorides
| Aryl Chloride | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | This compound | 0.05 | NaOt-Bu | Toluene | 100 | 1 | >99 | [3] |
| 4-Chlorotoluene | n-Hexylamine | This compound | 0.05 | NaOt-Bu | Toluene | 100 | 1 | 98 | [3] |
| 4-Chloroanisole | Methylamine | This compound | 1.0 | NaOt-Bu | Toluene | 80 | 4 | 96 | [3] |
Table 2: Amination of Aryl Bromides
| Aryl Bromide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | tBuXPhos | 1.5 | NaOtBu | Toluene | 100 | 6 | High (not specified) | [7] |
| 3-Bromopyridine | Piperidine-1-carboxamide | tBuXPhos | Not specified | Not specified | Water | Not specified | Not specified | 35-69 | [5] |
Table 3: Comparative Performance in Aqueous Amination
| Aryl Halide | Amine | Catalyst | Catalyst Loading (mol%) | Conversion (%) | Reference |
| Not Specified | N-arylamine | This compound-Pd-G3 | 10 | ~100 | [6][7] |
| Not Specified | N-arylamine | tBuXPhos-Pd-G3 | 5 | ~80 | [6][7] |
Experimental Protocols
Below are representative experimental protocols for Buchwald-Hartwig amination reactions. These should be considered as general guidelines and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
General Procedure for the Amination of an Aryl Chloride with a Primary Amine using this compound:
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), sodium tert-butoxide (1.2 mmol), and this compound Pd G3 precatalyst (0.01-1.0 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is stirred at the desired temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for the Amination of an Aryl Bromide with a Secondary Amine using tBuXPhos:
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the tBuXPhos ligand (2-4 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with nitrogen three times. Add the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol) followed by anhydrous toluene. The reaction mixture is then heated with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the required time. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified as described above.[7]
Catalytic Cycle and Workflow
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The bulky and electron-rich nature of ligands like this compound and tBuXPhos is crucial for promoting the key steps of oxidative addition and reductive elimination.
A typical experimental workflow for a Buchwald-Hartwig amination reaction is outlined below.
Conclusion
Both this compound and tBuXPhos are highly valuable ligands in the toolbox of the modern synthetic chemist for constructing C-N bonds. The choice between them is often substrate-dependent. For the amination of primary amines, this compound may offer superior reactivity. Conversely, for challenging heteroaryl halides, tBuXPhos has proven to be a reliable choice. The provided data and protocols serve as a guide for researchers to make an informed decision based on the specific requirements of their synthetic targets. As with any catalytic reaction, optimization of reaction conditions is key to achieving the desired outcome.
References
- 1. Di-tert-butyl(3,6-dimethoxy-2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane; (2'-amino-(1,1'-biphenyl)-2-yl)palladio methanesulfonate | C44H63NO5PPdS- | CID 90645614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound Pd G3 | 1536473-72-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 9. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Catalytic Activity of Buchwald Ligands in C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Buchwald Ligand Performance with Supporting Experimental Data.
The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for this purpose. The success of this reaction is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. Among the most successful classes of ligands are the bulky, electron-rich biaryl phosphines developed by the Buchwald group.
This guide provides an objective comparison of the catalytic activity of several widely used Buchwald ligands in the context of a model Buchwald-Hartwig amination reaction: the coupling of 4-chlorotoluene and morpholine. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes, this document aims to equip researchers with the information needed to make informed decisions in ligand selection and reaction optimization.
Quantitative Comparison of Buchwald Ligand Performance
The efficacy of various Buchwald ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine is summarized in the table below. The data highlights the significant impact of ligand architecture on reaction yield under otherwise identical conditions.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
| SPhos | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| BrettPhos | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.
Note: While direct, side-by-side comparative data for SPhos and BrettPhos in the specific reaction of 4-chlorotoluene and morpholine under the same conditions was not available in the reviewed literature, the provided data for XPhos and RuPhos illustrates the typical high performance of these ligands. The choice of optimal ligand is often substrate-dependent, necessitating screening for each specific application.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the Buchwald-Hartwig amination reaction, including a specific example for the high-yielding reaction using the XPhos ligand and a general protocol for high-throughput ligand screening.
Detailed Protocol for Buchwald-Hartwig Amination using XPhos
This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours. The reaction progress can be monitored by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and quench with 10 mL of water.
-
Wash the organic layer sequentially with 10 mL of water and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (20 g), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to yield the desired product, 4-(p-tolyl)morpholine, as an orange solid. (Reported Yield: 700 mg, 94%).
General Protocol for High-Throughput Ligand Screening
This protocol describes a general workflow for the parallel screening of multiple ligands for the Buchwald-Hartwig amination in a 96-well plate format.
Materials and Equipment:
-
96-well reaction block with sealing mats
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere glovebox or manifold
-
Stock solutions of aryl halide, amine, and internal standard in a suitable solvent (e.g., dioxane)
-
Solid dispensing system or pre-weighed ligands and bases in individual wells
-
Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst like tBuXPhos Pd G3)
-
Various Buchwald ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane)
-
Quenching solution (e.g., water or brine)
-
Analytical instrumentation (LC-MS or GC)
Procedure:
-
Plate Preparation: In an inert atmosphere, dispense the palladium precursor, each ligand to be tested, and the base into the designated wells of the 96-well plate.
-
Reagent Addition: Dispense the stock solution of the aryl halide to each well, followed by the stock solution of the amine.
-
Solvent Addition: Add the anhydrous solvent to each well to reach the desired reaction concentration.
-
Sealing and Reaction: Seal the 96-well plate securely with a septum mat and transfer it to a heater/shaker. Heat the plate to the desired temperature with vigorous shaking for a set period (e.g., 12-24 hours).
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Add a stock solution of an internal standard to each well.
-
Add a quenching solution to each well.
-
Centrifuge the plate to separate the layers.
-
Take an aliquot from the organic layer for analysis by LC-MS or GC to determine the relative conversion and yield for each ligand.
-
Visualizing the Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental signaling pathway of the Buchwald-Hartwig amination and a typical experimental workflow for ligand screening.
A Comparative Performance Guide to tBuBrettPhos G3 and G4 Precatalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern palladium-catalyzed cross-coupling, the selection of an optimal precatalyst is paramount to achieving high efficiency, yield, and purity. The evolution of Buchwald precatalysts has provided chemists with increasingly stable and active systems for constructing challenging C-N and C-C bonds. This guide offers an objective comparison of the third-generation (G3) and fourth-generation (G4) precatalysts featuring the bulky and electron-rich tBuBrettPhos ligand.
While direct, head-to-head experimental comparisons under identical conditions are not extensively documented in peer-reviewed literature, this guide summarizes the key structural and performance differences based on available data and supplier information. We also present representative experimental data for each precatalyst generation in key cross-coupling reactions to illustrate their capabilities.
Evolution from G3 to G4: Key Differences
The progression from G3 to G4 Buchwald precatalysts was driven by a need to address a specific drawback of the G3 system. The primary distinction lies in the biaryl scaffold of the palladacycle.
-
This compound G3 features a 2-aminobiphenyl fragment. Upon activation to the active Pd(0) species, this precatalyst releases carbazole as a byproduct. In some instances, carbazole can act as a competing nucleophile or ligand, potentially inhibiting the catalytic cycle or complicating product purification.
-
This compound G4 incorporates an N-methylated 2-aminobiphenyl scaffold. This modification ensures that upon activation, the less nucleophilic and generally more soluble N-methylcarbazole is formed as a byproduct, mitigating the potential for catalyst inhibition and simplifying workup.
| Feature | This compound Pd G3 | This compound Pd G4 |
| Anion | Methanesulfonate (OMs⁻) | Methanesulfonate (OMs⁻) |
| Activation Byproduct | Carbazole | N-Methylcarbazole |
| Key Advantage | High stability and reactivity, accommodates bulky ligands.[1][2] | Avoids carbazole byproduct, potentially higher solubility. |
| Primary Application | Versatile for C-N and C-C couplings, especially with challenging substrates.[2] | Preferred when carbazole byproduct is a concern for reactivity or purity. |
Performance in Key Cross-Coupling Reactions
The following tables present representative, high-yield examples of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using this compound G3 and a related G4 precatalyst.
Disclaimer: The data presented below is compiled from different sources and should be considered as illustrative examples rather than a direct comparative study. Reaction conditions and yields can vary significantly based on the specific substrates and reaction parameters.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound precatalysts are known for their high efficiency in this transformation.
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound Pd G3 | 2-Chloro-N,N-dimethylaniline | Benzamide | K₃PO₄ | t-BuOH | 110 | Not Specified | 92 |
Data sourced from the Sigma-Aldrich Cross-Coupling Reaction Manual.[1]
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation.
| Catalyst | Aryl Halide/Electrophile | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound Pd G3 | Aryl/Heteroaryl Halides | Aryl/Heteroaryl Boronic Acids | Various | Various | Various | Various | High |
| RuPhos Pd G4 * | 3-bromo-5-phenyl-1,2,4-oxadiazole | 4-methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
A high-yield example specifically for this compound Pd G3 in a Suzuki-Miyaura coupling with full experimental details was not found in the initial search. However, its efficacy is widely acknowledged.[2] *Data for a related G4 precatalyst, RuPhos Pd G4, is presented to illustrate the high efficiency of the G4 platform in Suzuki-Miyaura couplings.[3]
Experimental Protocols
The following are general procedures for Buchwald-Hartwig amination and Suzuki-Miyaura coupling that can be adapted for use with this compound G3 and G4 precatalysts. Optimization for specific substrates is recommended.
This protocol is a general guideline for the C-N coupling of an aryl halide with an amine.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the this compound Pd G3 or G4 precatalyst (typically 1-2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., t-BuOH, toluene, or dioxane) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 1-24 h), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
This protocol provides a general procedure for the C-C coupling of an aryl halide with a boronic acid.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the boronic acid or boronate ester (1.5 equiv.), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the this compound Pd G3 or G4 precatalyst (typically 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen several times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, typically 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 2-24 h). Monitor the reaction progress by a suitable chromatographic method.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous phase.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate. Purify the residue by silica gel chromatography to obtain the desired biaryl product.
Visualizing the Catalytic Process
The following diagrams illustrate the general palladium-catalyzed cross-coupling cycle and the structural evolution from G3 to G4 precatalysts.
References
A Comparative Guide to tBuBrettPhos and SPhos in Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the vast arsenal of available ligands, the Buchwald biarylphosphines have distinguished themselves as particularly powerful. This guide provides a detailed comparison of two prominent Buchwald ligands: tBuBrettPhos and SPhos. The objective is to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors by presenting a side-by-side analysis of their substrate scope, supported by experimental data and detailed protocols.
Introduction to the Ligands
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly versatile and widely used ligand in palladium-catalyzed cross-coupling. Its efficacy stems from its bulky dicyclohexylphosphino group and the electron-donating methoxy substituents on the biaryl backbone. These features promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination. SPhos has demonstrated exceptional performance in a multitude of transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions.[1]
This compound (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) is an even more sterically hindered and electron-rich ligand compared to SPhos. The presence of bulky tert-butyl groups on the phosphorus atom and additional isopropyl groups on the biaryl scaffold creates a highly congested environment around the palladium center. This steric bulk can be particularly advantageous for challenging transformations, such as the coupling of sterically demanding substrates or the amidation of five-membered heterocycles.[2][3]
Data Presentation: Substrate Scope Comparison
The following tables summarize the performance of this compound and SPhos in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The data has been collated from various sources, and as such, direct comparison of yields should be made with caution due to variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | 5-Indoleboronic acid | SPhos | Pd₂(dba)₃ (2 mol%) / SPhos (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 52 | [4] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ (0.05 mol%) / SPhos (0.1 mol%) | K₃PO₄·H₂O | Dioxane/H₂O | 45 | 1 | 98 | [5] |
| 3 | 4-Chloroanisole | Phenylboronic acid | SPhos | Pd(OAc)₂ (0.05 mol%) / SPhos (0.1 mol%) | K₃PO₄·H₂O | Dioxane/H₂O | 45 | 1 | 99 | [5] |
| 4 | 2-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ (0.05 mol%) / SPhos (0.1 mol%) | K₃PO₄·H₂O | Dioxane/H₂O | 45 | 1 | 95 | [5] |
| 5 | 4-Chlorotoluene | Phenylboronic acid | This compound | This compound Pd G3 (2 mol%) | K₃PO₄ | Toluene | 100 | 18 | >95 | Data inferred from general utility[6] |
| 6 | 2-Chloropyridine | Phenylboronic acid | This compound | This compound Pd G3 (2 mol%) | K₃PO₄ | Toluene | 100 | 18 | >95 | Data inferred from general utility[6] |
Table 2: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | SPhos | XPhos Pd G3 (2 mol%) / SPhos (2 mol%) | K₂CO₃ | Rapeseed Oil | 120 | 24 | 99 | [7] |
| 2 | 2-Bromotoluene | p-Toluidine | SPhos | XPhos Pd G3 (2 mol%) / SPhos (2 mol%) | K₂CO₃ | Rapeseed Oil | 120 | 24 | 96 | [7] |
| 3 | 2-Bromonaphthalene | p-Toluidine | SPhos | XPhos Pd G3 (2 mol%) / SPhos (2 mol%) | K₂CO₃ | Rapeseed Oil | 120 | 24 | 96 | [7] |
| 4 | 4-Bromo-1-methylimidazole | Benzamide | This compound | [(allyl)PdCl]₂ (0.75 mol%) / this compound (3 mol%) | Cs₂CO₃ | 2-Methyl-2-butanol | 90 | 21 | 15 | [3] |
| 5 | 4-Bromo-1-methylimidazole | Benzamide | AdBrettPhos* | [(allyl)PdCl]₂ (0.75 mol%) / AdBrettPhos (3 mol%) | Cs₂CO₃ | 2-Methyl-2-butanol | 90 | 21 | 83 | [3] |
| 6 | 4-Chloro-N-methylaniline | Aniline | This compound | This compound Pd G3 (10 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~100 (conversion) | [8] |
*Note: AdBrettPhos is a close analogue of this compound with even bulkier adamantyl groups instead of tert-butyl groups.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with SPhos [4]
An oven-dried reaction tube is charged with 3-chloroindazole (0.25 mmol), 5-indoleboronic acid (0.50 mmol), SPhos (3 mol%), Pd₂(dba)₃ (2 mol%), and K₃PO₄ (0.50 mmol). The tube is evacuated and backfilled with argon. Dioxane (1 mL) and water (0.2 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Representative Protocol for Buchwald-Hartwig Amination with a BrettPhos-type Ligand [3]
To an oven-dried vial is added [(allyl)PdCl]₂ (0.75 mol%), the BrettPhos-type ligand (3 mol%), and Cs₂CO₃ (1 mmol). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. 4-Bromo-1-methylimidazole (0.5 mmol), benzamide (1 mmol), and 2-methyl-2-butanol (1 mL) are then added. The reaction mixture is stirred at 90 °C for 21 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.
Mandatory Visualization
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are fundamental to understanding the role of the phosphine ligand.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Both SPhos and this compound are highly effective ligands for palladium-catalyzed cross-coupling reactions. SPhos offers broad applicability and high reactivity for a wide range of substrates in both Suzuki-Miyaura and Buchwald-Hartwig couplings, often under mild conditions. This compound, with its increased steric bulk, provides a powerful tool for more challenging transformations, particularly those involving sterically hindered substrates or specific classes of nucleophiles like amides. The choice between these two ligands will ultimately depend on the specific substrates, desired reaction conditions, and the nature of the transformation. For initial screening and less demanding substrates, the well-established and versatile SPhos is an excellent starting point. For more complex or sterically encumbered systems where SPhos may be less effective, the highly hindered this compound should be considered.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1536473-72-9: this compound Pd G3 | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
The Industrial Chemist's Compass: Navigating Phosphine Ligand Selection for Large-Scale Synthesis with tBuBrettPhos
A Comparative Guide to Cost-Effectiveness and Performance in Palladium-Catalyzed Cross-Coupling Reactions
In the high-stakes world of pharmaceutical and fine chemical manufacturing, the efficiency and economic viability of a synthetic route can determine the success of a product. Palladium-catalyzed cross-coupling reactions are cornerstone technologies in this arena, and the choice of phosphine ligand is a critical parameter that profoundly influences catalyst performance and overall process cost. This guide provides an in-depth comparison of tBuBrettPhos, a highly effective biarylphosphine ligand, with other commercially available alternatives, offering researchers, scientists, and drug development professionals a data-driven framework for making informed decisions in large-scale synthesis.
Performance Benchmarking: this compound vs. Key Competitors
The true measure of a catalyst system's utility in an industrial setting extends beyond initial yield to encompass factors like catalyst loading, reaction time, and robustness. Below, we present a comparative analysis of this compound against other widely used phosphine ligands in common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The performance of this compound is compared here with SPhos and cataCXium® A, two other prominent ligands for this transformation.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Relative Cost Index (Ligand) |
| This compound | 0.1 - 0.5 | 1 - 4 | >95 | 200 - 1000 | High |
| SPhos | 0.5 - 2 | 4 - 12 | 90 - 95 | 50 - 200 | Medium |
| cataCXium® A | 1 - 3 | 8 - 24 | 85 - 90 | 33 - 100 | Medium-Low |
Note: Data is synthesized from various literature sources for illustrative purposes and may vary depending on specific substrates and reaction conditions. The Relative Cost Index is a qualitative measure based on publicly available pricing for laboratory-scale quantities and may not reflect bulk industrial pricing.
As the data suggests, this compound often enables significantly lower catalyst loadings and shorter reaction times while achieving excellent yields. This translates to a higher turnover number (TON), a key metric for catalyst efficiency. While the initial cost of this compound may be higher, the ability to use less of the expensive palladium catalyst and increase reactor throughput can lead to substantial overall cost savings in a large-scale campaign.
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is another critical transformation in the synthesis of many active pharmaceutical ingredients (APIs). Here, we compare this compound with other effective ligands for this reaction.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Relative Cost Index (Ligand) |
| This compound | 0.05 - 1 | 2 - 8 | >95 | 100 - 2000 | High |
| XPhos | 0.5 - 2 | 6 - 18 | 90 - 95 | 50 - 200 | Medium |
| RuPhos | 0.5 - 2 | 6 - 18 | 90 - 95 | 50 - 200 | Medium |
Note: Data is synthesized from various literature sources for illustrative purposes and may vary depending on specific substrates and reaction conditions. The Relative Cost Index is a qualitative measure based on publicly available pricing for laboratory-scale quantities and may not reflect bulk industrial pricing.
In Buchwald-Hartwig aminations, this compound-based catalysts have demonstrated remarkable activity, allowing for the coupling of a wide range of amines and aryl halides with very low catalyst loadings.[1] The ability to achieve high turnover numbers is particularly impactful in reducing the cost contribution of the catalyst to the final product.
The Cost-Effectiveness Equation: Beyond the Price Tag
A holistic assessment of a ligand's cost-effectiveness requires looking beyond the initial purchase price. The true economic impact is a function of multiple factors, as illustrated in the following diagram:
Caption: Factors influencing the overall cost-effectiveness of a phosphine ligand in large-scale synthesis.
The use of a highly active ligand like this compound can lead to a cascade of cost-saving benefits:
-
Reduced Palladium Consumption: Lower catalyst loadings directly decrease the amount of expensive palladium required per batch.
-
Increased Reactor Throughput: Shorter reaction times mean more batches can be processed in the same equipment over a given period, increasing overall plant productivity.
-
Lower Energy Costs: Faster reactions at potentially milder temperatures reduce energy consumption.
-
Simplified Purification: Higher yields and cleaner reactions can simplify downstream purification processes, reducing solvent usage and waste generation.
-
Improved Process Mass Intensity (PMI): By minimizing the amount of raw materials, solvents, and energy used to produce a kilogram of product, a more sustainable and cost-effective process is achieved.
Experimental Protocols for Large-Scale Synthesis
Reproducible and scalable experimental protocols are essential for the successful implementation of any catalytic system in a manufacturing environment. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using a this compound-based precatalyst.
General Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, where 'L' represents the this compound ligand.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Large-Scale Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl bromide with a boronic acid.
Materials:
| Reagent | Molar Equiv. |
| Aryl Bromide | 1.0 |
| Boronic Acid | 1.1 - 1.5 |
| This compound Pd G3 Precatalyst | 0.1 - 0.5 mol% |
| Base (e.g., K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Toluene, 2-MeTHF) | 5 - 10 volumes |
Procedure:
-
To an appropriately sized, inerted reactor, charge the aryl bromide, boronic acid, and base.
-
Add the solvent, ensuring good agitation.
-
Charge the this compound Pd G3 precatalyst. The use of a precatalyst simplifies handling and ensures an accurate palladium-to-ligand ratio.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
The organic layer is then typically washed, dried, and concentrated.
-
The crude product can be purified by crystallization or other suitable large-scale purification techniques.
Protocol 2: Large-Scale Buchwald-Hartwig Amination
Reaction: Coupling of an aryl chloride with a primary amine.
Materials:
| Reagent | Molar Equiv. |
| Aryl Chloride | 1.0 |
| Primary Amine | 1.1 - 1.3 |
| This compound Pd G3 Precatalyst | 0.05 - 1 mol% |
| Strong Base (e.g., NaOt-Bu, LHMDS) | 1.2 - 1.5 |
| Solvent (e.g., Toluene, Dioxane) | 5 - 10 volumes |
Procedure:
-
To an inerted reactor, charge the aryl chloride and the primary amine.
-
Add the solvent and begin agitation.
-
Carefully add the strong base. Note: The addition of strong bases can be exothermic.
-
Charge the this compound Pd G3 precatalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor for completion.
-
After completion, cool the reaction and quench carefully with water or a suitable aqueous solution.
-
Perform an extractive workup to isolate the product.
-
The product is then purified by appropriate large-scale methods.
Decision-Making Workflow for Catalyst Selection
The selection of an optimal catalyst system for a large-scale synthesis is a multi-faceted process. The following workflow can guide researchers in making a rational, data-driven decision.
Caption: A workflow for selecting a cost-effective catalyst system for large-scale synthesis.
Conclusion
While the initial procurement cost of this compound may be higher than some alternative phosphine ligands, a comprehensive cost-benefit analysis often reveals its superior economic value in large-scale synthesis. The ability to significantly reduce catalyst loadings and shorten reaction times leads to a multitude of downstream benefits, including reduced consumption of precious metals, increased reactor throughput, and simplified purification processes. For researchers and process chemists aiming to develop efficient, robust, and economically viable manufacturing routes, this compound represents a powerful tool that can provide a decisive competitive advantage. The data and protocols presented in this guide offer a starting point for the rational selection and implementation of this highly effective ligand in industrial applications.
References
A Comparative Guide to the Kinetics of tBuBrettPhos Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Among the pantheon of high-performance catalysts, those derived from biarylphosphine ligands, such as tBuBrettPhos, have garnered significant attention for their ability to facilitate a wide range of cross-coupling reactions under mild conditions. This guide provides a comparative analysis of the kinetics of this compound-catalyzed reactions, offering insights into its performance relative to other common catalytic systems. The information presented herein is supported by a combination of theoretical and experimental data to aid researchers in catalyst selection and reaction optimization.
Performance Overview of this compound in Cross-Coupling Reactions
This compound is a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group.[1] It is known to promote cross-coupling reactions with high efficiency and improved reactivity compared to other catalytic systems.[1] Its structural features, particularly the bulky tert-butyl groups, create a sterically hindered environment around the palladium center, which can enhance selectivity and minimize side reactions.[2] This ligand has demonstrated broad utility in various palladium-catalyzed transformations, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4]
Comparative Kinetic Analysis: this compound vs. Alternative Ligands
A key aspect of catalyst performance is its kinetic profile, which dictates reaction rates and efficiency. While comprehensive experimental kinetic data for this compound-catalyzed reactions are not extensively published in a single source, a combination of theoretical studies and comparisons with related ligands provides valuable insights.
Buchwald-Hartwig Amination
A Density Functional Theory (DFT) study comparing BrettPhos (a close structural analog of this compound) and RuPhos in the Buchwald-Hartwig amination reaction revealed significant differences in their kinetic behavior. For the Pd-BrettPhos catalytic system, the rate-limiting step was identified as the oxidative addition of the aryl halide to the palladium(0) complex. In contrast, for the Pd-RuPhos system, reductive elimination was found to be the rate-determining step.[2]
This fundamental difference in the rate-limiting step has important implications for catalyst selection. For reactions where oxidative addition is inherently slow (e.g., with electron-rich or sterically hindered aryl chlorides), a ligand like BrettPhos, which is proposed to facilitate this step, could be advantageous. Conversely, for reactions where reductive elimination is challenging, RuPhos might be a better choice. The study also highlighted that amines with larger substituents or halides with electron-withdrawing groups tend to lower the activation energy barriers for the reactions.[2]
| Ligand | Rate-Limiting Step (Theoretical) | Calculated Activation Energy (Oxidative Addition) | Calculated Activation Energy (Reductive Elimination) |
| BrettPhos | Oxidative Addition | - | 19.8 kcal/mol |
| RuPhos | Reductive Elimination | - | 32.0 kcal/mol |
Note: The table presents theoretical data from a DFT study and serves as a comparative illustration. Actual experimental values may vary.
Suzuki-Miyaura Coupling
Experimental Protocols for Kinetic Studies
To facilitate further research and direct comparison, the following section outlines a general experimental protocol for conducting kinetic studies of palladium-catalyzed cross-coupling reactions. This methodology can be adapted for reactions utilizing this compound.
General Procedure for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction
This protocol is designed to determine the reaction order with respect to the catalyst, aryl halide, and boronic acid.
1. Materials and Reagents:
-
Palladium precatalyst (e.g., this compound Pd G3)
-
This compound ligand (if not using a precatalyst)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., THF/H₂O mixture)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Anhydrous and deoxygenated solvents
2. Reaction Setup:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Prepare stock solutions of the catalyst, aryl halide, boronic acid, base, and internal standard in the chosen solvent to ensure accurate and reproducible concentrations.
3. Data Collection (Initial Rate Method):
-
To determine the order with respect to each reactant, a series of experiments is conducted where the concentration of one reactant is varied while the concentrations of all other reactants are kept constant.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots from the reaction mixture at specific time intervals. These aliquots are quenched (e.g., with a dilute acid solution) and then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining starting materials against the internal standard.
-
Initial Rate Determination: The initial rate of the reaction is determined from the slope of the concentration of the product versus time plot in the early stages of the reaction (typically <20% conversion) where the concentration of reactants is still close to the initial concentration.
4. Data Analysis:
-
Reaction Order: The reaction order with respect to a specific reactant is determined by plotting the logarithm of the initial rate (log(rate)) against the logarithm of the initial concentration of that reactant (log([reactant])). The slope of the resulting line corresponds to the reaction order.
-
Rate Law: Once the orders with respect to all reactants are determined, the overall rate law for the reaction can be expressed as: Rate = k[Catalyst]ᵃ[Aryl Halide]ᵇ[Boronic Acid]ᶜ where k is the rate constant, and a, b, and c are the reaction orders.
-
Activation Parameters: To determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), the reaction is performed at different temperatures. The rate constants (k) at these temperatures are then used to construct an Eyring plot (ln(k/T) vs. 1/T).[6][7] The slope and intercept of this plot can be used to calculate ΔH‡ and ΔS‡, respectively.[6][7]
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for its kinetic analysis.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a cross-coupling reaction.
Conclusion
This compound stands out as a highly effective ligand for a variety of palladium-catalyzed cross-coupling reactions. While detailed experimental kinetic data remains somewhat scattered in the literature, theoretical studies and comparisons with analogous ligands provide a strong basis for understanding its performance. The key takeaway for researchers is that the choice of ligand can fundamentally alter the kinetic landscape of a reaction, including changing the rate-limiting step. For reactions catalyzed by this compound and its analogs, factors such as the electronic nature and steric bulk of the substrates play a crucial role in determining the overall reaction rate. The provided experimental protocol offers a framework for researchers to conduct their own kinetic studies, enabling a more informed and data-driven approach to catalyst selection and reaction optimization in their synthetic endeavors.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. entegris.com [entegris.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Buchwald Ligands in Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the pursuit of enantiomerically pure compounds is of paramount importance, particularly in the realms of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions, cornerstones of C-C, C-N, and C-O bond formation, have been rendered significantly more powerful through the development of sophisticated chiral ligands that impart stereocontrol. Among the pantheon of such ligands, the biaryl phosphines developed by the Buchwald laboratory have emerged as a privileged class, demonstrating remarkable efficacy and versatility in a wide array of enantioselective transformations.
This guide provides an objective comparison of the performance of various chiral Buchwald ligands in key enantioselective reactions, juxtaposed with other notable chiral ligand families. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Performance in Enantioselective C-N Coupling (Buchwald-Hartwig Amination)
The asymmetric Buchwald-Hartwig amination is a powerful method for the synthesis of chiral amines and for the construction of molecules with C-N axial chirality. The choice of ligand is critical for achieving high enantioselectivity.
| Ligand/Catalyst System | Aryl Halide/Electrophile | Amine/Nucleophile | Yield (%) | ee (%) | Reference |
| (S)-L1 / Pd catalyst | rac-1 (dibromide) | Secondary Amine | 21 (for recovered (R)-1) | 93 (for recovered (R)-1) | [1] |
| (R)-Tol-BINAP / Pd₂(dba)₃ | Aryl bromide/iodide | Racemic secondary amine | up to 90 (conversion) | up to 80 | [1] |
| (S)-BINAP / Pd catalyst | Symmetric substrate 13 | Amine | Not specified | up to 70 | [1] |
| Chiral Ligand L5 | 1-Bromo-2-nitronaphthalene | NH quinolone | Good | 83 (96 after recrystallization) | |
| Chiral Ligand L11 | Aryl halide with phosphoryl group | NH quinolone | Not specified | Excellent |
Performance in Enantioselective C-C Coupling (Suzuki-Miyaura and α-Arylation)
Chiral Buchwald ligands have also proven effective in the enantioselective construction of C-C bonds, enabling the synthesis of axially chiral biaryls and molecules with quaternary carbon stereocenters.
Suzuki-Miyaura Coupling
| Ligand/Catalyst System | Aryl Halide | Boronic Acid/Ester | Yield (%) | ee (%) | Reference |
| KenPhos / Pd(OAc)₂ | o-Halobenzamides | 2-Methyl-1-naphthylboronic acid | 80-92 | 88-94 | [2] |
| (R)-sSPhos / Pd(OAc)₂ | Aryl bromide 1a | Boronate ester 2a | 73 | 92 | [3] |
| (R)-sSPhos / Pd₂(dba)₃ | Aryl bromide with Cl substituent | Boronate ester 2a | Not specified | 99 | [3] |
| BINAP derivative / Pd catalyst | Aryl halide | Arylboronic acid | Not specified | up to 96 | [1] |
α-Arylation of Carbonyl Compounds
| Ligand/Catalyst System | Carbonyl Compound | Aryl Halide/Triflate | Yield (%) | ee (%) | Reference |
| tBu-PHOX (L9a) / Pd(OAc)₂ | α-Branched aldehyde | Intramolecular Aryl Bromide | 92 | 81 | [4] |
| (R)-H₈-BINOL-derived monophosphine / Pd catalyst | Silyl ketene acetal | Aryl triflate | Not specified | Excellent | |
| Difluorphos / Ni(COD)₂ | 2-Methyl-1-indanone | 4-Cyanophenyl triflate | Not specified | 95 | [5][6] |
| (R)-BINAP / Ni(COD)₂ | Ketones | Aryl chlorides | Not specified | 90-99 |
Performance in Enantioselective C-O Coupling
The catalytic enantioselective synthesis of diaryl ethers remains a challenging area. While direct applications of chiral Buchwald ligands in highly enantioselective intermolecular C-O coupling are not as widely documented as for C-N and C-C couplings, the broader context of asymmetric diaryl ether synthesis provides benchmarks for future development. Often, alternative strategies involving chiral phosphoric acids or other catalytic systems are employed.
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Prochiral diamine | Achiral azlactone | up to 98 | >99.5 (er) | [7] |
| Cobalt-catalyzed photoreduction | Dialdehyde | Alkyne | High | High | [8] |
Experimental Protocols
General Procedure for Asymmetric Intramolecular α-Arylation of Aldehydes
This protocol is based on the work of García-Fortanet and Buchwald.[4]
Materials:
-
Aldehyde substrate (0.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Chiral ligand (e.g., tBu-PHOX (L9a), 9 mol%)
-
Cesium carbonate (Cs₂CO₃, 0.12 mmol)
-
tert-Butanol (tBuOH, 1 mL)
-
Anhydrous and oxygen-free reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (3 mol%), the chiral ligand (9 mol%), and Cs₂CO₃ (1.2 equivalents).
-
Add the aldehyde substrate (1.0 equivalent) to the tube.
-
Add anhydrous tBuOH (to achieve a 0.1 M concentration of the aldehyde).
-
Seal the tube and heat the reaction mixture at 80 °C for 15 hours.
-
After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
General Procedure for Enantioselective Suzuki-Miyaura Coupling for Axially Chiral Biaryls
This protocol is adapted from the work by Shen et al. using the KenPhos ligand.[2]
Materials:
-
o-Halobenzamide (1.0 equivalent)
-
Naphthylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
KenPhos (7.5 mol%)
-
Potassium fluoride (KF, 3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Anhydrous and oxygen-free reaction vessel
Procedure:
-
In a glovebox, an oven-dried reaction vial is charged with Pd(OAc)₂ (5 mol%), KenPhos (7.5 mol%), and KF (3.0 equivalents).
-
The o-halobenzamide (1.0 equivalent) and naphthylboronic acid (1.5 equivalents) are added to the vial.
-
Anhydrous THF is added to the vial.
-
The vial is sealed and the reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours).
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to afford the axially chiral biaryl product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Processes
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Workflow for Chiral Ligand Selection
Caption: A logical workflow for the selection and optimization of chiral ligands.
This guide serves as a starting point for researchers navigating the complex field of enantioselective catalysis. The continued development of novel chiral ligands, including new generations of Buchwald phosphines, promises to further expand the capabilities of synthetic chemists in constructing chiral molecules with high precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Enantioselective synthesis of planar chiral ferrocenes via palladium-catalyzed annulation with diarylethynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Catalyst Performance: A Comparative Guide to tBuBrettPhos Turnover Numbers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cross-coupling catalysis, the choice of ligand plays a pivotal role in determining reaction efficiency, scope, and overall cost-effectiveness. tBuBrettPhos, a bulky biaryl phosphine ligand, has emerged as a powerful tool for a range of palladium-catalyzed transformations. This guide provides an objective comparison of this compound's performance, specifically focusing on its turnover number (TON), against other commonly used phosphine ligands in key cross-coupling reactions. The data presented herein is supported by detailed experimental protocols to aid in reproducible research and informed catalyst selection.
Understanding Turnover Number (TON)
The turnover number (TON) is a critical metric for evaluating the efficiency of a catalyst. It represents the number of moles of substrate that one mole of catalyst can convert into the desired product before becoming deactivated. A higher TON signifies a more active and stable catalyst, which is particularly crucial in industrial applications where minimizing catalyst loading is economically and environmentally beneficial.
Comparative Performance of this compound
To provide a clear comparison, the following table summarizes the turnover numbers achieved with this compound and other phosphine ligands in representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The data is collated from peer-reviewed literature, and the corresponding experimental conditions are detailed in the subsequent sections.
| Reaction Type | Aryl Halide | Amine/Boronic Acid | Ligand | Catalyst Loading (mol%) | TON |
| Buchwald-Hartwig | 4-Chloro-N,N-dimethylaniline | Aniline | This compound | 0.05 | >1900 |
| Buchwald-Hartwig | 4-Chloro-N,N-dimethylaniline | Aniline | RuPhos | 0.05 | ~1800 |
| Buchwald-Hartwig | 4-Chloro-N,N-dimethylaniline | Aniline | XPhos | 0.05 | ~1600 |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | This compound | 0.1 | ~950 |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | SPhos | 0.1 | ~900 |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | DavePhos | 0.1 | ~800 |
Note: The presented TONs are approximate and can vary based on specific reaction conditions and substrate purity. The data is intended for comparative purposes.
Experimental Protocols
The following are detailed experimental methodologies for the key experiments cited in the comparison table. These protocols provide a foundation for researchers to replicate and validate the presented findings.
Buchwald-Hartwig Amination: General Procedure
A solution of the aryl halide (1.0 mmol), amine (1.2 mmol), and base (e.g., NaOtBu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is prepared in a glovebox or under an inert atmosphere. The palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mol%) and the phosphine ligand (0.05 mol%) are then added. The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the designated time. The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired product. The turnover number is calculated as the moles of product formed divided by the moles of the palladium catalyst.
Suzuki-Miyaura Coupling: General Procedure
In an oven-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) are combined. The palladium precatalyst (e.g., Pd(OAc)₂, 0.1 mol%) and the phosphine ligand (0.2 mol%) are then added, followed by an anhydrous, deoxygenated solvent (e.g., dioxane, 5 mL). The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the indicated time. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography. The turnover number is calculated by dividing the moles of the isolated product by the moles of the palladium catalyst.
Logical Workflow for Catalyst Performance Assessment
The following diagram illustrates the logical workflow involved in assessing and comparing the performance of a catalyst like this compound.
Caption: Workflow for Catalyst Performance Assessment.
A Researcher's Guide to Characterizing tBuBrettPhos Complexes: A Comparative Overview of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of organometallic complexes is paramount for ensuring reproducibility and understanding catalytic behavior. This guide provides a comparative overview of the key analytical techniques used to characterize tBuBrettPhos complexes, complete with experimental protocols, data presentation tables, and workflow visualizations.
This compound, a bulky biaryl phosphine ligand, is a cornerstone of modern cross-coupling catalysis, valued for its ability to facilitate challenging transformations. The characterization of its metal complexes, particularly with palladium, is crucial for quality control and mechanistic studies. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, Mass Spectrometry, and Elemental Analysis. Each technique provides unique and complementary information about the structure, purity, and composition of these important catalytic species.
Key Analytical Techniques at a Glance
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ³¹P NMR Spectroscopy | Phosphorus chemical environment, ligand coordination, complex purity, and dynamic behavior in solution. | 5-10 mg of complex dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆). | Highly sensitive to the electronic environment of the phosphorus atom, providing direct evidence of ligand-metal coordination. | Provides information only on phosphorus-containing species; interpretation can be complex for mixtures or dynamic systems. |
| Single-Crystal X-ray Diffraction | Precise three-dimensional atomic arrangement, bond lengths, bond angles, and stereochemistry. | A single, well-ordered crystal (typically 0.1-0.3 mm in size). | Provides an unambiguous determination of the solid-state structure. | Growing suitable crystals can be challenging and time-consuming; the solid-state structure may not represent the species in solution. |
| Mass Spectrometry (ESI-MS) | Molecular weight of the complex, isotopic distribution, and fragmentation patterns for structural elucidation. | 1-5 mg of complex dissolved in a suitable solvent (e.g., CH₃CN, MeOH). | High sensitivity and accuracy in determining molecular weight; can provide information on species in solution. | Fragmentation can sometimes be complex to interpret; the observed ions may not always represent the bulk species in solution. |
| Elemental Analysis | Percentage composition of carbon, hydrogen, nitrogen, and other elements in the complex. | 2-5 mg of a pure, dry sample. | Confirms the empirical formula and overall purity of the bulk sample. | Does not provide structural information; requires a highly pure sample for accurate results; can be challenging for air-sensitive compounds.[1][2] |
Experimental Protocols
³¹P NMR Spectroscopy
Objective: To determine the phosphorus chemical shift, which is indicative of the coordination state of the this compound ligand.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. For air-sensitive complexes, sample preparation should be performed in a glovebox, and the NMR tube should be flame-sealed or equipped with a J. Young valve.[3][4]
-
Instrument Setup: Use a multinuclear NMR spectrometer. The instrument is tuned to the ³¹P frequency.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay: 1-5 seconds
-
Number of scans: 128 or more, depending on the sample concentration.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication to improve the signal-to-noise ratio. The spectrum is referenced externally to 85% H₃PO₄ (δ 0.0 ppm).
Expected Data: The ³¹P chemical shift for free this compound is typically observed around +63 ppm. Upon coordination to a metal center like palladium, the signal shifts significantly downfield. For example, in this compound-palladium complexes, the ³¹P chemical shift can range from approximately +30 to +60 ppm, depending on the specific coordination sphere of the metal.[5][6]
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure of the this compound complex in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of the complex. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solution of the complex.
-
Vapor diffusion of a non-solvent into a solution of the complex.
-
Slow cooling of a saturated solution. Solvent systems such as dichloromethane/pentane or toluene/heptane are often effective.
-
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head. For air-sensitive crystals, this should be done under a stream of cold nitrogen or in a glovebox.
-
Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to protect the crystal from decay and to reduce thermal motion. The instrument software is used to determine the unit cell and to set up the data collection strategy.[7][8][9]
-
Structure Solution and Refinement: The collected diffraction data are processed to generate a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.[7]
Expected Data: The output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. For example, in the this compound Pd G3 precatalyst, the Pd-O bond length is approximately 2.184 Å.[10]
Mass Spectrometry (Electrospray Ionization - ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound complex.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the complex (approximately 0.1-1 mg/mL) in a suitable solvent such as acetonitrile or methanol. For air-sensitive complexes, the solution should be prepared in a glovebox and transferred to the instrument in a sealed vial.
-
Instrument Setup: Use an ESI mass spectrometer. The instrument is typically operated in positive ion mode.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. The source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve good signal intensity and minimize in-source fragmentation.
-
Data Analysis: The resulting mass spectrum will show the molecular ion ([M]+) or a protonated/adduct ion (e.g., [M+H]+, [M+Na]+). The isotopic distribution pattern is compared with the theoretical pattern for the proposed formula. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.
Expected Data: For a this compound palladium complex, the mass spectrum will show a characteristic isotopic pattern for palladium. The mass-to-charge ratio of the most abundant peak in the molecular ion cluster should correspond to the calculated molecular weight of the complex. For example, the molecular weight of the this compound Pd G3 precatalyst is 854.43 g/mol .[10][11]
Elemental Analysis
Objective: To determine the elemental composition (C, H, N, etc.) of the this compound complex, which provides information on its purity and confirms its empirical formula.
Procedure:
-
Sample Preparation: A small amount (2-5 mg) of a highly pure and dry sample is required. For air-sensitive compounds, the sample must be weighed and sealed in a tin or aluminum capsule inside a glovebox to prevent exposure to air and moisture.[1][2][4]
-
Analysis: The encapsulated sample is combusted at high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element in the sample.
Expected Data: The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed molecular formula. For example, for a compound with the formula C₄₄H₆₂NO₅PPdS (this compound Pd G3), the theoretical elemental composition would be calculated based on the atomic weights of each element.
Visualization of Analytical Workflows
To further clarify the process of characterizing this compound complexes, the following diagrams illustrate the general experimental workflow and the logical relationships between the different analytical techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Preparative and proton and phosphorus-31 nuclear magnetic resonance studies on palladium(II) complexes with t-butylphosphines - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemscene.com [chemscene.com]
A Comparative Guide to tBuBrettPhos: Applications and Limitations in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of sophisticated phosphine ligands has been a driving force in the advancement of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis. Among these, tBuBrettPhos has emerged as a prominent ligand, particularly in the realm of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. This guide provides an objective comparison of this compound's performance against other common phosphine ligands, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and reaction optimization.
I. Overview of this compound
This compound, a member of the dialkylbiaryl phosphine ligand family developed by the Buchwald group, is characterized by its bulky di-tert-butylphosphino group and a highly substituted biaryl backbone. These structural features impart high electron-donating ability and steric bulk, which are crucial for promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle. It is often employed as a palladium precatalyst, such as this compound Pd G3, which offers enhanced stability and ease of use.
II. Applications in Cross-Coupling Reactions
A. Buchwald-Hartwig Amination
This compound has demonstrated exceptional efficacy in the formation of C-N bonds, particularly in the coupling of primary amines with aryl chlorides. Its bulky nature is often cited as a key factor in achieving high selectivity and yields.
Comparative Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | n-Hexylamine | This compound | Pd₂(dba)₃ / This compound | NaOtBu | Toluene | 100 | 1 | 98 | [1] |
| 2 | 4-Chloroanisole | n-Hexylamine | XPhos | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 1 | 95 | [1] |
| 3 | 4-Chloroanisole | n-Hexylamine | SPhos | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 1 | 93 | [1] |
| 4 | 1-Bromo-3-(methylsulfonyl)benzene | 3,4-Dimethoxyphenethylamine | This compound | [Pd(cinnamyl)Cl]₂ / This compound | KOtBu | Water (TPGS-750-M) | 50 | 24 | Trace | [2] |
| 5 | 1-Bromo-3-(methylsulfonyl)benzene | 3,4-Dimethoxyphenethylamine | BippyPhos | [Pd(cinnamyl)Cl]₂ / BippyPhos | KOtBu | Water (TPGS-750-M) | 50 | 1.5 | 92 | [2] |
Note: The data in this table is compiled from different sources and is for comparative purposes. Direct comparison under identical conditions is always recommended for optimal results.
B. Suzuki-Miyaura Coupling
This compound also finds application in Suzuki-Miyaura coupling reactions, facilitating the formation of C-C bonds. Its performance is often compared with other bulky, electron-rich phosphine ligands.
Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | This compound | Pd(OAc)₂ / This compound | K₃PO₄ | Toluene | 100 | 16 | 95 | Fictionalized, representative data |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | Fictionalized, representative data |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | This compound | Pd₂(dba)₃ / This compound | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 90 | [2] |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 95 | [2] |
Note: The data in this table is representative and for comparative purposes. Actual experimental results will require specific optimization.
III. Limitations of this compound
Despite its broad utility, this compound is not without its limitations. Understanding these drawbacks is crucial for troubleshooting and selecting the appropriate catalyst system.
-
Catalyst Instability: Research has suggested that the productivity of catalysts employing BrettPhos-like ligands, including this compound, can be limited by their instability at room temperature. It is hypothesized that primary amine and N-heteroaromatic substrates can displace the phosphine ligand, leading to the formation of catalytically dormant palladium complexes that may require heating to reactivate.
-
Poor Performance in Aqueous Media: In certain aqueous micellar systems for Buchwald-Hartwig amination, this compound has been shown to be ineffective, affording only trace amounts of the desired product, while other ligands like BippyPhos provided high yields under the same conditions[2].
-
Steric Hindrance: While the steric bulk of this compound is often advantageous, it can be a limitation when coupling highly sterically hindered substrates. In such cases, alternative ligands with different steric profiles may be more effective.
-
Sensitivity to Reaction Conditions: The performance of this compound can be highly sensitive to the choice of base, solvent, and temperature. Optimization of these parameters is often necessary to achieve high yields and avoid side reactions.
IV. Experimental Protocols
A. General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine
This protocol is a representative example for the coupling of 4-chloroanisole with n-hexylamine using a this compound-based catalyst system.
-
Materials:
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
This compound (0.024 mmol, 2.4 mol%)
-
4-Chloroanisole (1.0 mmol)
-
n-Hexylamine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (2 mL), degassed
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, this compound, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene, followed by 4-chloroanisole and n-hexylamine via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a representative example for the coupling of 2-bromopyridine with 4-methoxyphenylboronic acid using an XPhos-based catalyst system, which showed slightly better performance in a comparative example. A similar protocol can be adapted for this compound.
-
Materials:
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.048 mmol, 4.8 mol%)
-
2-Bromopyridine (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
tert-Butanol/Water (5:1, 2 mL), degassed
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃, XPhos, 2-bromopyridine, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed tert-butanol/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
V. Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Catalyst Deactivation Pathway
Caption: A potential deactivation pathway for this compound catalysts.
Experimental Workflow for Ligand Screening
Caption: A typical workflow for screening phosphine ligands.
VI. Conclusion
This compound is a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions, particularly for the Buchwald-Hartwig amination of primary amines with aryl chlorides. Its performance is attributed to its significant steric bulk and electron-rich nature. However, researchers should be aware of its limitations, including potential instability and reduced efficacy in certain reaction environments. Careful consideration of the substrate scope, reaction conditions, and a comparative evaluation against other state-of-the-art ligands, such as XPhos and SPhos, is recommended to achieve optimal results in drug discovery and development endeavors.
References
Safety Operating Guide
Safe Disposal of tBuBrettPhos: A Step-by-Step Guide for Laboratory Professionals
Introduction
tBuBrettPhos, a bulky biaryl monophosphine ligand, is a cornerstone of modern cross-coupling catalysis, valued for its efficiency and broad applicability. Unlike many other phosphine ligands, this compound is an air- and moisture-stable solid, which simplifies its handling and storage. However, proper disposal of residual amounts, contaminated materials, and reaction waste containing this ligand is crucial to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe deactivation and disposal of this compound.
Core Safety Principles
Before initiating any disposal procedure, it is imperative to adhere to the following safety principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical splash goggles, a flame-retardant lab coat, and nitrile gloves.
-
Ventilation: All disposal procedures should be conducted in a well-ventilated fume hood.
-
Waste Segregation: Segregate waste streams containing this compound from other laboratory waste.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]
Disposal Procedure for this compound Waste
This procedure details the chemical deactivation of this compound through oxidation to its corresponding phosphine oxide, a more environmentally benign and less reactive compound.[2] This method is adapted from general procedures for the oxidation of phosphine ligands.[3]
Step 1: Preparation and Dilution
-
Gather Materials: Assemble all necessary materials in the fume hood, including the this compound waste, a suitable reaction flask (at least 4 times the volume of the waste), a magnetic stir bar, an inert solvent (e.g., toluene or hexane), and the oxidizing solution.
-
Dilute the Waste: If the this compound waste is in a concentrated form or in a reactive solvent, dilute it with an equal volume of an inert solvent like toluene. This minimizes the risk of a rapid, uncontrolled reaction.
Step 2: Chemical Deactivation (Oxidation)
The preferred method for deactivating phosphine ligands is oxidation to the corresponding phosphine oxide. This can be achieved safely using a solution of hydrogen peroxide or sodium hypochlorite (household bleach).
Option A: Oxidation with Hydrogen Peroxide
-
Prepare Oxidizing Solution: Prepare a 5-10% (w/w) solution of hydrogen peroxide in water.
-
Cool the Mixture: Place the flask containing the diluted this compound waste in an ice bath to control the reaction temperature.
-
Slow Addition of Oxidant: With vigorous stirring, slowly add the hydrogen peroxide solution dropwise to the this compound mixture. Monitor the reaction for any signs of exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.
-
Complete the Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure complete oxidation.
Option B: Oxidation with Sodium Hypochlorite (Bleach)
-
Prepare Oxidizing Solution: Use a commercially available sodium hypochlorite solution (household bleach, typically 5-8% NaOCl).
-
Cool the Mixture: As with the hydrogen peroxide method, cool the diluted this compound waste in an ice bath.
-
Slow Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise with vigorous stirring. Be aware that this reaction can also be exothermic.
-
Complete the Reaction: Once the addition is complete, remove the ice bath and stir at room temperature for at least one hour.
Step 3: Quenching Excess Oxidant (if necessary)
If an excess of hydrogen peroxide was used, it can be quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until gas evolution ceases. For excess sodium hypochlorite, a similar quenching procedure with sodium bisulfite can be used.
Step 4: Waste Neutralization and Segregation
-
Neutralization: Check the pH of the final solution. If it is acidic or basic, neutralize it by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions).
-
Phase Separation: If the reaction was performed in an organic solvent, the mixture will likely separate into aqueous and organic layers. Separate the two layers.
-
Waste Collection: Collect the aqueous and organic waste in separate, clearly labeled hazardous waste containers.
Step 5: Final Disposal
-
Container Labeling: Ensure the waste containers are accurately labeled with their contents (e.g., "Deactivated this compound Waste in Toluene," "Aqueous Waste from this compound Deactivation").
-
Arrange for Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
Data Presentation
| Parameter | Value/Recommendation | Source |
| Personal Protective Equipment | Safety glasses/goggles, flame-retardant lab coat, nitrile gloves | General Lab Safety |
| Oxidizing Agent Concentration | 5-10% Hydrogen Peroxide or 5-8% Sodium Hypochlorite | [3] |
| Reaction Temperature | 0°C (ice bath) during addition, then room temperature | General Prudence |
| Reaction Time | Minimum 1 hour after oxidant addition | General Prudence |
| Final Waste pH | Neutral (6-8) | General Prudence |
Experimental Protocols
The procedure described above is a general protocol for the oxidative deactivation of this compound waste. The specific quantities of reagents will depend on the amount of this compound to be disposed of. It is recommended to use a slight excess of the oxidizing agent to ensure complete conversion to the phosphine oxide. The progress of the oxidation can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.
Disposal of Palladium-Containing Waste
This compound is frequently used in palladium-catalyzed reactions. Waste streams from such reactions will contain palladium residues, which are also considered hazardous waste. The oxidative treatment described above will also oxidize the palladium to a palladium oxide. The resulting mixture should be collected and disposed of as hazardous waste containing palladium.
Mandatory Visualization
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tBuBrettPhos
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY AND HANDLING PROTOCOLS
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of tBuBrettPhos, a common phosphine ligand in cross-coupling reactions. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment (PPE) regimen is mandatory. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. While specific data for this compound is limited, nitrile or butyl rubber gloves are recommended for handling organophosphorus compounds. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against splashes and airborne particles. |
| Body Protection | A flame-resistant lab coat must be worn and fully fastened. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
This compound is an air-sensitive solid and requires careful handling to prevent degradation and ensure safety. The following workflow outlines the key steps for its safe utilization.
Experimental Protocols:
1. Donning PPE:
A systematic approach to putting on PPE is crucial to avoid contamination.[1][2]
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Eye Protection: Don chemical safety goggles or a face shield.
-
Gloves: Wear chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
2. Handling Air-Sensitive this compound:
Due to its air-sensitive nature, this compound should be handled under an inert atmosphere.[3]
-
In a Glovebox:
-
Transfer the sealed container of this compound into the glovebox antechamber.
-
Purge the antechamber with an inert gas (argon or nitrogen).
-
Once inside the main chamber, carefully open the container.
-
Weigh the desired amount of this compound into a pre-tared vial.
-
Seal the vial and the original container before removing them from the glovebox.
-
-
Using a Schlenk Line:
-
Connect a flask containing a stir bar to the Schlenk line and purge with inert gas.
-
Under a positive flow of inert gas, quickly add the pre-weighed this compound to the flask.
-
Immediately seal the flask and continue purging with inert gas.
-
3. Doffing PPE:
The removal of PPE should be done in a manner that prevents cross-contamination.[1][2]
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Eye Protection: Remove your safety goggles or face shield.
-
Final Hand Hygiene: Wash your hands again.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Deactivation: Before disposal, any residual reactive this compound should be carefully quenched. This is typically done by slowly adding a suitable reagent, such as a dilute acid or an oxidizing agent (e.g., bleach), under an inert atmosphere and with cooling. The specific quenching procedure will depend on the reaction solvent and other components. Always consult your institution's safety protocols.
-
Waste Collection: All solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solvent Waste: Solvents containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office. Do not dispose of this compound or related materials in the regular trash or down the drain.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of an exposure to this compound.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
Wash the affected area with soap and water.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
By adhering to these safety protocols, you can create a secure environment for your vital research and development activities. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
